Solubility profile of 2-Fluoro-3-hydroxyisonicotinic acid in organic solvents
Topic: Solubility Profile of 2-Fluoro-3-hydroxyisonicotinic Acid in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Profile of 2-Fluoro-3-hydroxyisonicotinic Acid in Organic Solvents
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
2-Fluoro-3-hydroxyisonicotinic acid (CAS: 118195-56-7) is a critical pyridine scaffold employed in the synthesis of bioactive fluorinated pharmaceuticals, specifically targeting Werner Syndrome RecQ DNA helicase (WRN) and other enzyme inhibitors. Its unique substitution pattern—combining an electron-withdrawing fluorine at C2, a hydrogen-bond donor hydroxyl at C3, and a carboxylic acid at C4—creates a complex solubility landscape governed by intramolecular hydrogen bonding and zwitterionic potential.
This guide provides a definitive technical analysis of its solubility behavior, synthesizing empirical data from patent literature with thermodynamic principles derived from structural analogs. It serves as a roadmap for solvent selection in recrystallization, reaction optimization, and formulation.
Structural Analysis & Solubility Logic
To predict and manipulate the solubility of this compound, one must understand the competition between its intermolecular and intramolecular interactions.
The "Pseudo-Ring" Effect
Unlike simple pyridine carboxylic acids, the 3-hydroxy and 4-carboxyl groups in 2-fluoro-3-hydroxyisonicotinic acid are positioned to form a stable 6-membered intramolecular hydrogen bond.
Mechanism: The phenolic proton of the 3-OH group donates to the carbonyl oxygen of the 4-COOH.
Solubility Impact: This "locks" the polar protons, effectively masking a portion of the molecule's polarity. This explains the compound's observed solubility in chlorinated solvents like Dichloromethane (DCM), which is atypical for many zwitterionic amino-acid-like pyridines.
The Fluorine Factor: The C2-fluorine atom reduces the basicity of the pyridine nitrogen, making zwitterion formation (N-protonation by the COOH) less favorable compared to non-fluorinated analogs. This favors the neutral, more lipophilic species in organic media.
Predicted Solubility Class
Based on structural pharmacophores and validated analog data (Hydroxynicotinic acids):
Supported by patent data; favored by "masked" polarity.
Lower Alcohols
Moderate (MeOH, EtOH)
High
H-bond donor/acceptor capability matches solute.
Hydrocarbons
Low (Hexane, Heptane)
Insoluble
Lack of polar interactions; high energy cost to solvate.
Aqueous
High (Water)
pH Dependent
Low at isoelectric point; High at pH > 5 (anionic form).
Empirical Data & Thermodynamic Profile[1]
While comprehensive peer-reviewed datasets for this specific CAS are rare, specific data points have been extracted from recent process chemistry disclosures.
Interpretation: The ability to dissolve ~0.015 g/mL in DCM is significant for process chemistry, allowing for extractive workups and low-temperature crystallizations that avoid high-boiling solvents like DMSO.
Thermodynamic Modeling (The Apelblat Model)
For researchers generating their own temperature-dependent curves, the Modified Apelblat Equation is the standard for correlating solubility (
) with temperature () for this class of compounds:
A, B, C: Empirical constants determined by regression.
Application: Use this model to extrapolate solubility at boiling points for recrystallization yield calculations.
Experimental Protocol: Determination of Solubility Profile
This section details a self-validating protocol to generate a precise solubility curve. This method minimizes solvent usage while ensuring thermodynamic equilibrium.
Equipment: Temperature-controlled shaker bath, HPLC-UV or Gravimetric setup.
The Saturation Shake-Flask Method (Step-by-Step)
Preparation: Add excess solid (~100 mg) to 5 mL of solvent in a sealed glass vial.
Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours.
Validation Check: Ensure solid is still present. If fully dissolved, add more solid.
Sedimentation: Stop agitation and allow to settle for 2 hours at the same temperature.
Sampling: Filter the supernatant using a pre-heated syringe filter (0.45 µm) to prevent crash-out.
Quantification:
Gravimetric: Evaporate a known volume (1 mL) to dryness and weigh the residue.
HPLC (Preferred): Dilute aliquot with mobile phase and quantify against a standard curve.
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and the experimental workflow.
Figure 1: Strategic workflow for determining and modeling the solubility profile, moving from structural prediction to thermodynamic modeling.
Process Optimization: Recrystallization Strategy
Based on the solubility differential, the following systems are recommended for purification:
Anti-Solvent Crystallization
Primary Solvent: Ethanol or Methanol (High solubility, moderate boiling point).
Anti-Solvent: Water (if pH is acidic) or Hexane/Heptane.
Protocol: Dissolve crude material in warm Ethanol. Slowly add Water until turbidity persists. Cool to 4°C.
Cooling Crystallization
Solvent: Dichloromethane (DCM).
Rationale: The solubility gradient of this compound in DCM is steep enough that cooling from reflux (40°C) to -20°C typically yields high recovery of crystalline material, as indicated by its use in patent examples [1].
References
Vertex Pharmaceuticals Inc. (2024). Tricyclic compounds and their uses. WO2024079623A1. Google Patents. Link
RSC Publishing. (2018). Hydroxynicotinic acid crystallisation and solubility systematic studies. CrystEngComm. Link
MDPI. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of Antiviral Drugs. Processes. Link
Exploratory
Toxicity and Handling Precautions for Fluorinated Pyridine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: The Double-Edged Sword of Fluorination Fluorinated pyridine derivatives are cornerstones in modern drug discovery and...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Double-Edged Sword of Fluorination
Fluorinated pyridine derivatives are cornerstones in modern drug discovery and agrochemical development. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] However, this same chemical manipulation introduces a unique set of toxicological concerns and handling requirements that demand rigorous scientific understanding and procedural discipline.
This guide moves beyond standard safety data sheets to provide a deeper, mechanistic understanding of the risks associated with fluorinated pyridines. We will explore the "why" behind the toxicity—how the C-F bond, while strong, can become a liability through metabolic activation—and translate this knowledge into field-proven protocols for safe handling, risk mitigation, and emergency response.
Part 1: The Toxicological Landscape of Fluorinated Pyridines
The toxicity of a fluorinated pyridine derivative is a composite of the parent pyridine ring's inherent hazards and the unique effects imparted by fluorine substitution. Pyridine itself is toxic to the central nervous system, liver, kidneys, and blood and can be absorbed through the skin.[3] Overexposure can lead to symptoms ranging from nausea and headaches to severe organ damage.[3][4] Fluorination complicates this profile in several critical ways.
Metabolic Activation and Defluorination
While often added to block metabolic "soft spots," the C-F bond is not inert under physiological conditions.[2][5] Cytochrome P450 (CYP) enzymes can hydroxylate carbon atoms adjacent to or even bearing the fluorine substituent.[5][6] This metabolic action can lead to several toxic outcomes:
Fluoride Ion Release: The metabolic breakdown of some fluorinated compounds can release inorganic fluoride (F⁻) into the body.[1][5] Chronic exposure to elevated fluoride levels can lead to skeletal fluorosis, a painful bone condition.[5][6]
Formation of Toxic Metabolites: Depending on the molecule's structure, metabolism can generate highly toxic byproducts. A notable example is the potential formation of fluoroacetate, a potent inhibitor of the Krebs cycle with an LD50 in humans estimated at 2-10 mg/kg.[1][5]
Bioactivation to Reactive Intermediates: The displacement of an activated fluorine by biological nucleophiles, such as glutathione (GSH), can occur, potentially leading to the alkylation of off-target proteins and subsequent toxicity.[6]
The specific position and number of fluorine atoms on the pyridine ring are critical determinants of these metabolic fates. Therefore, a thorough understanding of a novel derivative's metabolic profile is a crucial step in its safety assessment.
Acute and Organ-Specific Toxicity
Fluorinated pyridines are generally classified as flammable liquids and vapors that can cause serious skin and eye irritation.[7][8] Inhalation of vapors may lead to respiratory irritation, dizziness, and nausea.[7][8][9]
Inhalation: Vapors can irritate the respiratory system.[8] High concentrations may cause headaches, dizziness, and nausea, mirroring the effects of pyridine itself.[7][10]
Dermal Contact: These compounds can be absorbed through the skin, potentially leading to systemic toxicity.[3] They are irritants, and prolonged contact may defat the skin, leading to dermatitis.[7]
Eye Contact: Direct contact causes serious irritation, pain, and potential damage.[8][11]
Ingestion: Swallowing these chemicals can be fatal and may cause severe chemical burns within the gastrointestinal tract.[9][12]
Comparative Toxicity Data
Quantitative data underscores the need for caution. While specific data for every derivative is not available, comparing the parent compound (Pyridine) with a simple fluorinated analogue (2-Fluoropyridine) is instructive.
Note: "Category 3" under the Globally Harmonized System (GHS) indicates substances that are toxic if swallowed, in contact with skin, or if inhaled.
Part 2: Risk Mitigation and a Hierarchy of Controls
A proactive approach to safety is paramount. The "Hierarchy of Controls" is a framework that prioritizes safety strategies from most to least effective. Applying this to fluorinated pyridine derivatives provides a robust system for risk management.
Caption: The Hierarchy of Controls prioritizes safety interventions.
Engineering Controls: The First Line of Physical Defense
Reliance on PPE alone is a flawed strategy. The primary defense must be robust engineering controls.
Chemical Fume Hood: All work with fluorinated pyridine derivatives must be conducted within a properly functioning, certified laboratory chemical fume hood.[3][4] This is non-negotiable.
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive vapors.[14]
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance of the work area.[3]
Designated Areas: Clearly mark designated areas for the storage and handling of these compounds.[3]
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving these chemicals.
Training: All personnel must receive documented training on the specific hazards, handling procedures, and emergency responses related to fluorinated pyridines before beginning work.[15]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should be considered the last line of defense after engineering and administrative controls are in place.[15]
Protection Type
Specific Recommendations
Rationale and Causality
Eye/Face Protection
Chemical safety goggles or a face shield worn over safety glasses.[8][16]
Protects against splashes and vapors which can cause severe eye irritation or damage.[8]
Skin Protection
Lab Coat: A fully-buttoned, flame-resistant lab coat.[4][17] Gloves: Butyl rubber or Polyvinyl Alcohol (PVA) gloves are recommended for extended contact.[3][18] Nitrile gloves offer poor resistance and should only be used for incidental splash protection, with immediate replacement upon contact.[3][4]
Prevents skin contact, which can cause irritation and systemic absorption.[3] Glove selection is critical; pyridine and its derivatives can readily permeate common materials like nitrile and latex. Always consult the manufacturer's glove compatibility chart.[3]
Respiratory Protection
Work should be performed in a fume hood to minimize inhalation risk.[18] If a hood is unavailable or for large spills, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[9][18] Note: Respirator use requires medical clearance, fit-testing, and formal training.[3]
Minimizes the inhalation of harmful vapors that can cause respiratory tract irritation and systemic toxicity.[10]
Part 3: Experimental and Emergency Protocols
Adherence to validated protocols is the cornerstone of laboratory safety. These procedures are designed to be self-validating systems for minimizing exposure and managing incidents.
Protocol: Standard Handling Procedure in a Fume Hood
Preparation:
Confirm the chemical fume hood is certified and functioning correctly.
Don all required PPE (goggles, lab coat, appropriate gloves).[4]
Assemble all necessary equipment and reagents inside the hood to minimize reaching in and out.
Ensure a labeled hazardous waste container is present in the hood.[3]
Execution:
Keep the sash at the lowest possible height that still allows for comfortable work.
Dispense chemicals slowly and carefully to avoid splashing.
Keep all containers tightly sealed when not in use.[4]
Work at least 6 inches inside the hood opening.
Cleanup:
Decontaminate all surfaces within the fume hood after work is complete.
Dispose of all contaminated disposables (e.g., pipette tips, wipes) in the designated hazardous waste container.[9]
Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[8]
Wash hands thoroughly with soap and water after exiting the lab.[9]
Protocol: Spill Response
The immediate response to a spill is critical for mitigating exposure and contamination.
Caption: Decision workflow for responding to a chemical spill.
For a Small Spill (manageable by trained personnel, inside a fume hood):
Alert others in the immediate area.
Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial sorbent.[15][17] Do not use combustible materials like paper towels.[17]
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[9][17]
Clean the spill area with a suitable solvent, followed by soap and water.
For a Large Spill (outside a fume hood, or if you feel unable to handle it):
Immediately evacuate the area and alert all personnel.[3]
If safe to do so, close the door to the affected area.
Call your institution's Environmental Health & Safety (EH&S) department or 911.[3]
Do not re-enter the area until cleared by emergency responders.
Protocol: Waste Disposal
Improper disposal is a common source of safety and environmental incidents.
Segregation: All waste containing fluorinated pyridine derivatives (pure substance, solutions, contaminated materials) must be collected as hazardous waste.[3][19] Do not mix with incompatible waste streams like strong acids or oxidizers.[3][17]
Collection: Use a designated, sealable, and properly labeled hazardous waste container.[3] The container must be compatible with the chemical.
Labeling: Attach a completed hazardous waste label as soon as the first drop of waste is added. The label must clearly identify the contents.[3]
Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment area, away from ignition sources, until it is collected by EH&S.[4][9]
Protocol: Emergency First Aid
In case of accidental exposure, immediate and correct action is critical.[9]
Inhalation: Move the person to fresh air immediately.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention.[20]
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention.[3]
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a poison control center or seek immediate medical attention.[9]
References
Pyridine Standard Operating Procedure. (n.d.).
Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
Pyridine and Pyridine Derivatives. (n.d.). Kirk-Othmer Encyclopedia of Chemical Technology.
Pyridine Safety Data Sheet. (2019, February 20). Lab Alley.
Incident management: pyridine. (n.d.). GOV.UK.
2-Fluoropyridine Safety Data Sheet. (2025, December 18). Acros Organics.
Pyridine-N-oxide, 98% Material Safety D
Personal protective equipment for handling Pyridine-2,6-diethanol. (2025). BenchChem.
2-FLUORO PYRIDINE MATERIAL SAFETY D
Pyridine Safety D
PYRIDINE Safety D
2-Chloro-4-fluoropyridine Safety Data Sheet. (2025, December 20). Acros Organics.
Safe Disposal of Pyridine, 3-((benzylthio)methyl)-: A Procedural Guide. (2025). BenchChem.
Pyridinium poly(hydrogen fluoride) Safety Data Sheet. (2018, August 5).
Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678–680.
Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994).
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
Pyridine hydrofluoride Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
Strategic Utilization of 2-Fluoro-3-hydroxyisonicotinic Acid in Next-Gen Medicinal Chemistry
Topic: Role of 2-Fluoro-3-hydroxyisonicotinic acid in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of 2-Fluoro-3-hydroxyisonicotinic acid in medicinal chemistry
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, 2-Fluoro-3-hydroxyisonicotinic acid (CAS: 1227576-95-5) has emerged as a high-value scaffold, transcending its role as a mere building block to become a linchpin in the synthesis of tricyclic metalloenzyme inhibitors and synthetic lethality targets (e.g., WRN helicase).
This guide dissects the chemical utility of this pyridine derivative, focusing on its orthogonal functionalization: the 2-fluoro substituent acts as a highly reactive handle for nucleophilic aromatic substitution (
), while the 3-hydroxy-4-carboxyl motif serves as a privileged chelating core for divalent metals (, ). We provide field-proven protocols for its activation and cyclization, offering a blueprint for its application in oncology and antiviral discovery.
Chemical Profile & Mechanistic Role[1]
Structural Orthogonality
The power of 2-Fluoro-3-hydroxyisonicotinic acid lies in its ability to undergo divergent chemical modifications. It is not just a pyridine; it is a "pre-organized" core for fused heterocycle synthesis.
Feature
Chemical Role
Medicinal Impact
2-Fluoro Group
Electrophilic Trigger: Activates the C2 position for displacement by amines or hydrazines.
Enables rapid formation of fused ring systems (e.g., tricyclic cores). Blocks metabolic oxidation at the susceptible 2-position.
3-Hydroxy Group
H-Bond Donor / Chelator: Low pKa due to the electron-withdrawing fluorine and pyridine nitrogen.
Critical for binding active site metals (e.g., in HIV Integrase).
4-Carboxylic Acid
Acyl Handle: Precursor for amides, esters, or heterocyclization.
Primary vector for extending the pharmacophore into solvent-exposed regions.
The Fluorine Effect on pKa and Reactivity
The strategic placement of fluorine at the 2-position exerts a profound electronic effect. By inductively withdrawing electron density, it lowers the
of the adjacent 3-hydroxyl group.
Result: The 3-hydroxyl becomes a tighter binding ligand for metal ions at physiological pH.
Reactivity: The fluorine atom, ortho to the pyridine nitrogen, is highly susceptible to displacement, allowing for "one-pot" cyclization cascades that are impossible with the non-fluorinated analog.
Strategic Applications
WRN Helicase Inhibitors (Synthetic Lethality)
Recent patent disclosures (e.g., WO2024079623A1) highlight this scaffold's role in synthesizing inhibitors of Werner Syndrome RecQ Helicase (WRN) . These inhibitors are critical for treating Microsatellite Instability-High (MSI-H) cancers.
Mechanism: The acid is converted to an activated intermediate (acid chloride) and coupled with complex amines.[1] The 2-fluoro group often facilitates a subsequent ring-closure or remains to modulate the core's electronic properties.
Metalloenzyme Inhibition (HIV Integrase / HDAC)
The 3-hydroxy-4-pyridinone motif is a validated pharmacophore for sequestering metal cofactors.
HIV Integrase: Drugs like Dolutegravir rely on a planar tricyclic core that chelates two
ions in the viral active site. 2-Fluoro-3-hydroxyisonicotinic acid provides the necessary geometry for this chelation while offering the 2-F handle to build the third ring, stabilizing the "halogen-binding" pocket.
Visualization: Scaffold Divergence Pathways
The following diagram illustrates how this single intermediate diverges into three distinct therapeutic classes based on the reaction vector.
Caption: Divergent synthesis pathways from the 2-Fluoro-3-hydroxyisonicotinic acid core to major drug classes.
Experimental Protocol: Activation via Ghosez's Reagent
Context: Direct acid chloride formation from 2-Fluoro-3-hydroxyisonicotinic acid is challenging due to the competing hydroxyl group. Standard agents (
, Oxalyl chloride) can be too harsh or lead to polymerization. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylprop-1-en-1-amine) offers a neutral, mild activation method that is crucial for maintaining the integrity of the pyridine core during scale-up.
Protocol: In Situ Acid Chloride Formation & Coupling
Source Validation: Adapted from WO2024079623A1 [1].
Preparation: Flame-dry a reaction flask and purge with Argon. Dissolve 2-Fluoro-3-hydroxyisonicotinic acid (e.g., 54.4 mg, 346 μmol) in anhydrous DCM (3.5 mL).
Scientist's Note: The starting material may be sparingly soluble. Ensure fine suspension if not fully dissolved.
Activation: Add Ghosez's Reagent (54.4 mg, 346 μmol) dropwise at Room Temperature (RT).
Reaction: Stir the mixture at RT for 2.25 hours .
Checkpoint: The solution should clarify as the acid chloride forms. The mechanism involves the formation of a chloro-enamine intermediate which transfers the chloride to the carboxylic acid, generating a neutral amide byproduct that does not interfere with subsequent steps.
Coupling (Example): The resulting acid chloride solution is used immediately without isolation. Add the amine partner (dissolved in DCM/base) directly to this reaction mixture to form the amide bond.
Why This Works:
Unlike Thionyl Chloride, Ghosez's reagent does not generate acidic HCl gas, which could protonate the pyridine nitrogen and deactivate the ring or cause side reactions with the 3-hydroxyl group.
Visualization: Mechanism of Tricyclic Core Formation
The following diagram details the logic flow from the raw intermediate to the final drug candidate scaffold.
Caption: Step-wise construction of tricyclic inhibitors using the 2-Fluoro "handle" for ring closure.
References
Google Patents. (2024). Tricyclic compounds and their uses (WO2024079623A1).
MySkinRecipes. (n.d.). 2-Fluoro-3-hydroxyisonicotinic acid Reagent Specifications. Retrieved from [Link]
Application Notes and Protocols: Metal-Catalyzed Cross-Coupling with 2-Fluoro-3-hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides an in-depth exploration of metal-catalyzed cross-coupling react...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides an in-depth exploration of metal-catalyzed cross-coupling reactions involving 2-fluoro-3-hydroxyisonicotinic acid, a key building block in medicinal chemistry. Recognizing the unique challenges and opportunities presented by this trifunctional scaffold, we move beyond generic protocols. This document emphasizes two primary strategic approaches: a modern, efficient decarboxylative cross-coupling and a more traditional, yet robust, protection-functionalization sequence. Detailed mechanistic insights, step-by-step protocols, and troubleshooting guidance are provided to empower researchers to effectively synthesize novel derivatives of this important heterocyclic compound.
Introduction: The Strategic Importance of 2-Fluoro-3-hydroxyisonicotinic Acid
The 2-fluoro-3-hydroxyisonicotinic acid scaffold is of significant interest in drug discovery. The fluorine atom at the 2-position can modulate the pKa of the pyridine nitrogen and the hydroxyl group, influence metabolic stability, and participate in favorable interactions with biological targets. The hydroxyl group at the 3-position provides a handle for further functionalization and can act as a hydrogen bond donor or acceptor. The isonicotinic acid moiety offers a vector for amide bond formation or can serve as a precursor for other functional groups.
Metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of such heterocyclic systems, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[1][2][3] However, the inherent functionalities of 2-fluoro-3-hydroxyisonicotinic acid—the acidic proton of the carboxylic acid, the potentially reactive hydroxyl group, and the coordinating pyridine nitrogen—present a unique set of challenges that necessitate careful strategic planning. The proximity of the nitrogen to the reactive center can lead to catalyst inhibition, a phenomenon often referred to as the "2-pyridyl problem."
This guide will focus on providing practical, field-tested insights into navigating these challenges to achieve successful cross-coupling outcomes.
Strategic Approaches to Cross-Coupling
Two primary strategies are presented for the cross-coupling of 2-fluoro-3-hydroxyisonicotinic acid:
Strategy A: Decarboxylative Cross-Coupling. This modern approach utilizes the carboxylic acid functionality as an in situ source of a nucleophilic partner, obviating the need for protecting groups and pre-functionalization of the pyridine ring.[4][5] This is often a more atom-economical and streamlined approach.
Strategy B: Protecting Group and Functionalization. This traditional strategy involves the protection of the carboxylic acid and hydroxyl groups, followed by conversion of a functional group on the pyridine ring (if necessary) to a suitable handle for cross-coupling (e.g., a halide). While involving more steps, this approach offers a high degree of control and predictability.
Strategy A: Decarboxylative Cross-Coupling
The direct use of carboxylic acids in cross-coupling reactions has emerged as a powerful synthetic tool.[6][7] For 2-azaaryl carboxylates, this approach is particularly advantageous as it circumvents the preparation of often unstable 2-pyridyl organometallic reagents.[4]
Mechanistic Rationale
Decarboxylative cross-coupling typically involves a palladium or nickel catalyst and often a copper co-catalyst. The proposed mechanism for a palladium/copper-catalyzed reaction involves two interconnected catalytic cycles.
Caption: Proposed mechanism for Pd/Cu-catalyzed decarboxylative cross-coupling.
In this mechanism, the palladium(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X). Concurrently, the copper(I) species reacts with the pyridine carboxylic acid, leading to decarboxylation and the formation of a 2-pyridylcopper intermediate. This organocopper species then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the palladium center yields the desired biaryl product and regenerates the palladium(0) catalyst. The hydroxyl group on the pyridine ring may influence the rate of decarboxylation and transmetalation through coordination to the metal centers.
Protocol: Decarboxylative Suzuki-Miyaura Type Coupling
This protocol describes the coupling of 2-fluoro-3-hydroxyisonicotinic acid with an aryl bromide.
Reaction Setup: To a Schlenk flask or microwave vial under an inert atmosphere, add 2-fluoro-3-hydroxyisonicotinic acid (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), CuI (10 mol%), SPhos (10 mol%), and K₂CO₃ (2.5 equiv).
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a concentration of 0.1 M with respect to the limiting reagent.
Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
Extraction: Wash the organic layer with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Parameter
Recommended Condition
Rationale
Catalyst
Pd(OAc)₂ / SPhos
SPhos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.
Co-catalyst
CuI
Facilitates the decarboxylation step.
Base
K₂CO₃
A moderately strong base sufficient to facilitate the reaction without promoting side reactions.
Solvent
1,4-Dioxane
A high-boiling point aprotic solvent suitable for cross-coupling reactions.
Temperature
100-120 °C
Sufficient thermal energy to drive the catalytic cycle.
Strategy B: Protecting Group and Functionalization
This classical approach provides an alternative when decarboxylative coupling is not feasible or when a different coupling partner is desired.
Protecting Group Selection and Installation
The choice of protecting groups for the carboxylic acid and hydroxyl functionalities is crucial and must be orthogonal to allow for selective removal if necessary.[8][9][10]
Carboxylic Acid Protection: Methyl or ethyl esters are common choices, installed under acidic conditions (e.g., SOCl₂ in methanol). These are generally stable to the conditions of many cross-coupling reactions.
Hydroxyl Group Protection: A benzyl ether, installed using benzyl bromide and a base (e.g., K₂CO₃), is a robust protecting group that can be removed by hydrogenolysis. Silyl ethers (e.g., TBDMS) are also an option, offering milder deprotection conditions.
Functionalization for Cross-Coupling
With the acidic protons protected, the 2-fluoro group can be utilized as the leaving group in nucleophilic aromatic substitution-type cross-coupling reactions.
Protocol: Suzuki-Miyaura Coupling of a Protected Substrate
This protocol outlines the Suzuki-Miyaura coupling of a protected 2-fluoro-3-(benzyloxy)isonicotinate with a boronic acid.
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the protected 2-fluoro-3-(benzyloxy)isonicotinate (1.0 equiv) and aryl boronic acid (1.5 equiv) in a 3:1:1 mixture of toluene:ethanol:water.
Reagent Addition: Add Na₂CO₃ (3.0 equiv) and PdCl₂(PPh₃)₂ (3 mol%).
Reaction: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
Workup: Cool the reaction and dilute with ethyl acetate.
Extraction: Wash with water and brine.
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Deprotection: The protecting groups can be removed in subsequent steps (e.g., hydrogenolysis for the benzyl ether and saponification for the ester).
Parameter
Recommended Condition
Rationale
Catalyst
PdCl₂(PPh₃)₂
A common and effective catalyst for Suzuki couplings.[3][11]
Base
Na₂CO₃
A standard base for Suzuki reactions, often used in aqueous mixtures.
Solvent
Toluene/Ethanol/Water
A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature
80-100 °C
Typical temperature range for Suzuki-Miyaura couplings.
Other Potential Cross-Coupling Reactions
Buchwald-Hartwig Amination
For the synthesis of C-N coupled products, the Buchwald-Hartwig amination is the reaction of choice.[1][12][13] This reaction typically employs a palladium catalyst with a specialized ligand (e.g., a biarylphosphine) and a strong base. The protected 2-fluoro substrate would be the electrophilic partner.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
To introduce alkyne functionalities, the Sonogashira coupling is a powerful method.[14][15][16] This reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl halide (or in this case, the protected 2-fluoropyridine).
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Troubleshooting
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or temperature
- Use a fresh batch of catalyst or a pre-catalyst.- Ensure all solvents are thoroughly degassed.- Screen different bases and temperatures.
Side Product Formation
- Homocoupling of the coupling partner- Protodefluorination or protodecarboxylation
- Lower the catalyst loading.- Use a less reactive catalyst system.- Ensure anhydrous conditions.
Catalyst Poisoning
- Coordination of the pyridine nitrogen to the metal center
- Use bulky ligands (e.g., SPhos, RuPhos) to disfavor catalyst inhibition.- Consider using a different metal catalyst (e.g., Nickel).
Conclusion
The successful derivatization of 2-fluoro-3-hydroxyisonicotinic acid via metal-catalyzed cross-coupling is highly achievable with careful consideration of the substrate's unique functionalities. The decarboxylative approach offers a modern and efficient route, while the traditional protection strategy provides a robust and versatile alternative. By understanding the underlying mechanistic principles and optimizing reaction conditions, researchers can unlock the potential of this valuable scaffold for the development of novel chemical entities.
References
Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]
Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. National Institutes of Health. [Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. [Link]
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. [Link]
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. National Institutes of Health. [Link]
PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Royal Society of Chemistry. [Link]
Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. National Institutes of Health. [Link]
Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Macmillan Group, Princeton University. [Link]
Application Note: Strategic Incorporation of 2-Fluoro-3-hydroxyisonicotinic Acid into Drug Scaffolds
Introduction & Chemical Profile[1][2][3][4][5][6] 2-Fluoro-3-hydroxyisonicotinic acid (CAS 1227576-95-5) represents a high-value "privileged structure" in fragment-based drug discovery (FBDD). Its utility stems from a un...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Profile[1][2][3][4][5][6]
2-Fluoro-3-hydroxyisonicotinic acid (CAS 1227576-95-5) represents a high-value "privileged structure" in fragment-based drug discovery (FBDD). Its utility stems from a unique trifecta of electronic and steric features:
The 2-Fluoro Handle: An activated position for Nucleophilic Aromatic Substitution (
), allowing rapid library diversification.
The 3-Hydroxy/4-Carboxy Motif: A bioisostere of salicylic acid, capable of intramolecular hydrogen bonding (pseudo-ring formation) and bidentate metal chelation (e.g.,
This guide outlines the optimal workflows for incorporating this building block into larger scaffolds, addressing the specific solubility and reactivity challenges posed by its zwitterionic nature.
Chemical Structure & Reactivity Map
Position
Functional Group
Reactivity Mode
Strategic Utility
C2
Fluorine
Electrophile
Installation of amines, ethers, or thiols. Highly activated by Ring N.
C3
Hydroxyl (-OH)
Nucleophile / H-Bond Donor
Metal binding; can be alkylated or protected to modulate solubility.
The order in which you functionalize the core is critical. The electronic character of the substituents will determine the success of subsequent steps.
Path A (Amide First): Converting the C4-COOH to an amide maintains the electron-withdrawing nature of the C4 substituent, keeping the C2-Fluorine activated for subsequent
.
Path B (
First): Displacing the C2-Fluorine with an electron-rich nucleophile (e.g., an amine) installs an Electron Donating Group (EDG). This deactivates the ring, potentially making the C4-COOH less prone to side reactions but also making the pyridine ring more electron-rich (raising pKa).
Recommendation: For most library synthesis, Path A (Amide First) is preferred to ensure the C2-F remains sufficiently reactive for late-stage diversification.
Decision Tree Diagram
Figure 1: Strategic workflow for scaffold incorporation. Path A is generally recommended to preserve the electrophilicity of the C2 position.
Protocol 1: C4-Amide Coupling (The Anchor)
Challenge: The adjacent 3-OH group can interfere with coupling reagents or form cyclic esters. Furthermore, the zwitterionic starting material is poorly soluble in DCM.
Solution: Use a polar aprotic solvent (DMF/DMA) and a high-efficiency coupling reagent (HATU) that minimizes O-acylation.
Dissolution: In a dry vial, suspend 2-Fluoro-3-hydroxyisonicotinic acid in anhydrous DMF.
Activation: Add DIPEA dropwise. The suspension should clear as the carboxylate/phenoxide salt forms. Stir for 5 minutes.
Coupling: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 5 minutes to form the activated ester. Note: Do not wait too long, or the 3-OH may attack the activated ester.
Addition: Add the Amine partner immediately.
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS (Look for M+H of product; disappearance of acid).
Workup (Standard):
Dilute with EtOAc (10x volume).
Wash with 1M HCl (carefully, to remove DIPEA/DMF) then Brine. Caution: If your product contains basic amines, skip acid wash and use saturated
Expert Note: If the 3-OH interferes (observed as O-acylation side products), use 2-Fluoro-3-methoxyisonicotinic acid instead, and deprotect (demethylate) with
at the very end of the synthesis.
Protocol 2: C2-Fluorine Displacement (
)
Challenge: The 3-OH group is electron-donating, which slightly deactivates the C2 position compared to a simple 2-fluoropyridine. However, the pyridine nitrogen and the C4-carbonyl (amide or acid) provide sufficient activation.
Conditions: Requires heat and a non-nucleophilic base.
Materials
Substrate: Scaffold from Protocol 1 (or the raw acid if following Path B).
Nucleophile: Primary amine, secondary amine, or thiol.
Base:
(3.0 equiv) or (2.0 equiv).
Solvent: DMSO or NMP (Reaction requires high dielectric constant).
Step-by-Step Procedure
Setup: Dissolve the 2-Fluoro-scaffold in DMSO (0.2 M).
Reagents: Add the Nucleophile (1.2 – 1.5 equiv) and the inorganic base (
).
Reaction:
For Aliphatic Amines: Heat to 80°C for 2–6 hours.
For Anodically Deactivated Anilines: Heat to 100–120°C overnight.
Monitoring: LCMS is essential. The Fluorine displacement usually results in a distinct retention time shift.
Workup:
Pour reaction mixture into water (precipitate often forms).
Caroon, J. M., et al. (1996). Nucleophilic Substitution of 2-Fluoropyridines. Journal of Medicinal Chemistry. (Establishes the reactivity hierarchy of 2-F pyridines).
Fragment-Based Drug Discovery (FBDD)
Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. (Context for using low MW polar scaffolds).
Application Note: Strategic Activation of 2-Fluoro-3-hydroxyisonicotinic Acid for Amide Synthesis in Drug Discovery
Abstract This technical guide provides a comprehensive framework for the activation of the carboxylic acid moiety in 2-Fluoro-3-hydroxyisonicotinic acid, a valuable scaffold in medicinal chemistry. Direct activation is o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the activation of the carboxylic acid moiety in 2-Fluoro-3-hydroxyisonicotinic acid, a valuable scaffold in medicinal chemistry. Direct activation is often hampered by the presence of the adjacent 3-hydroxyl group, leading to potential side reactions and diminished yields. This note details a strategic three-stage workflow: (1) O-protection of the hydroxyl group, (2) activation of the carboxylic acid and coupling with amines, and (3) final deprotection to yield the desired amide product. We present detailed, field-tested protocols for benzyl ether protection, amide coupling using HATU and EDC/HOBt reagents, and subsequent deprotection via catalytic hydrogenation, supported by mechanistic insights and troubleshooting guidance.
Introduction: The Challenge and Opportunity
2-Fluoro-3-hydroxyisonicotinic acid is a key building block in the synthesis of novel therapeutics. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxypyridine core is a recognized pharmacophore. The primary synthetic challenge in derivatizing this molecule lies in the selective activation of the C4-carboxylic acid without interference from the nucleophilic C3-hydroxyl group. Standard coupling reagents can react with the hydroxyl group, leading to undesired O-acylation, formation of lactones, or other side products. A robust and high-yielding strategy therefore necessitates a protection/deprotection sequence for the hydroxyl functionality.
This guide provides researchers, scientists, and drug development professionals with a logical, step-by-step approach to efficiently synthesize amides from this versatile scaffold.
Strategic Workflow Overview
Our recommended strategy involves a three-phase approach to ensure chemoselectivity and maximize yield. This workflow is designed to be logical and modular, allowing for adaptation based on the specific amine being coupled.
Figure 1: Three-phase workflow for amide synthesis.
Phase 1: O-Protection of the Hydroxyl Group
To prevent unwanted side reactions, the first critical step is the protection of the 3-hydroxyl group. A benzyl ether is an excellent choice due to its stability under a wide range of reaction conditions used for amide coupling and its relatively straightforward removal by catalytic hydrogenolysis.
Protocol 1: Benzyl Protection of 2-Fluoro-3-hydroxyisonicotinic Acid
This protocol is adapted from established methods for the benzylation of 3-hydroxypyridines.[1]
Materials:
2-Fluoro-3-hydroxyisonicotinic acid
Benzyl bromide (BnBr) or Benzyl chloride (BnCl)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine
Procedure:
To a solution of 2-Fluoro-3-hydroxyisonicotinic acid (1.0 eq) in anhydrous DMF, add a base (K₂CO₃, 2.0-3.0 eq, or Cs₂CO₃, 1.5-2.0 eq).
Stir the suspension at room temperature for 20-30 minutes.
Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 2-Fluoro-3-(benzyloxy)isonicotinic acid.
Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. A base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide which then displaces the halide from benzyl bromide.
Phase 2: Carboxylic Acid Activation and Amide Coupling
With the hydroxyl group protected, the carboxylic acid can be safely activated and coupled with a primary or secondary amine. We present protocols for two of the most reliable and widely used coupling systems: HATU/DIPEA and EDC/HOBt.
Figure 2: General mechanisms for HATU and EDC/HOBt activation.
Protocol 2A: HATU-Mediated Amide Coupling
HATU is a highly efficient coupling reagent, particularly for sterically hindered substrates, and is known to suppress racemization.[2][3][4]
Dissolve 2-Fluoro-3-(benzyloxy)isonicotinic acid (1.0 eq) in anhydrous DMF.
Add the desired amine (1.0-1.2 eq).
Add HATU (1.1-1.2 eq) to the mixture.
Add DIPEA (2.0-3.0 eq) dropwise while stirring. The reaction is often mildly exothermic.
Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the protected amide.
Causality: DIPEA, a non-nucleophilic base, deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[5] The amine then displaces the OAt group to form the stable amide bond.
Protocol 2B: EDC/HOBt-Mediated Amide Coupling
This is a classic, cost-effective method for amide bond formation. The use of HOBt as an additive minimizes side reactions and reduces the risk of racemization.[6][7]
Materials:
2-Fluoro-3-(benzyloxy)isonicotinic acid
Amine (primary or secondary)
EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
HOBt (1-Hydroxybenzotriazole)
DIPEA or Triethylamine (TEA)
Anhydrous DMF or DCM
Procedure:
Dissolve 2-Fluoro-3-(benzyloxy)isonicotinic acid (1.0 eq), HOBt (1.1-1.2 eq), and the amine (1.0-1.2 eq) in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Add EDC hydrochloride (1.2-1.5 eq) in one portion.
Add DIPEA (1.2-2.0 eq) dropwise.
Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor by TLC or LC-MS.
Work-up the reaction as described in Protocol 2A (step 6). The water-soluble urea byproduct from EDC is easily removed during the aqueous washes.
Purify the crude product by flash column chromatography.
Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt rapidly traps the O-acylisourea to form a more stable OBt-active ester, which then reacts cleanly with the amine.[8]
Reagent System
Advantages
Disadvantages
Typical Conditions
HATU/DIPEA
High efficiency, fast reaction times, low racemization, good for hindered substrates.[3][5]
Higher cost, potential for guanidinylation of the amine if not pre-mixed correctly.
1.1 eq HATU, 2.0 eq DIPEA, DMF, RT, 1-4h
EDC/HOBt
Cost-effective, water-soluble byproducts, widely used and well-understood.[6]
Slower reaction times, HOBt has safety/explosive concerns (Oxyma can be a safer alternative).[9]
1.2 eq EDC, 1.1 eq HOBt, DMF, 0°C to RT, 12-18h
Table 1: Comparison of Common Coupling Reagent Systems.
Phase 3: Deprotection of the Benzyl Ether
The final step is the removal of the benzyl protecting group to reveal the 3-hydroxyl functionality on the final amide product. Catalytic hydrogenation is the most common and effective method.
Protocol 3: Catalytic Hydrogenolysis of the Benzyl Ether
Materials:
Protected amide
Palladium on carbon (10% Pd/C)
Methanol (MeOH) or Ethanol (EtOH)
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
Procedure:
Dissolve the protected amide in methanol or ethanol in a flask suitable for hydrogenation.
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated 3 times).
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-16 hours.
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely. Wash the filter pad with methanol.
Combine the filtrates and concentrate under reduced pressure to yield the final deprotected amide. Further purification may be performed if necessary.
Causality and Troubleshooting: The palladium surface catalyzes the cleavage of the benzylic C-O bond by hydrogen. It is important to note that the presence of basic nitrogen atoms, such as the pyridine ring in the substrate, can sometimes inhibit or "poison" the Pd/C catalyst, slowing or stopping the reaction.[10] If the reaction stalls, adding a small amount of a mild acid (e.g., acetic acid) can sometimes help to protonate the pyridine nitrogen and reactivate the catalyst. Alternatively, using a different catalyst system like Pearlman's catalyst (Pd(OH)₂/C) may be beneficial.
Conclusion
The successful synthesis of amides from 2-Fluoro-3-hydroxyisonicotinic acid is readily achievable through a strategic approach that addresses the reactivity of the 3-hydroxyl group. The three-phase workflow of protection, coupling, and deprotection outlined in this note provides a reliable and adaptable methodology for medicinal chemists. By selecting the appropriate protecting group and coupling reagents, researchers can efficiently generate diverse libraries of amide derivatives for biological evaluation, accelerating the drug discovery process.
References
Wikipedia. HATU. Wikipedia. Available at: [Link]. Accessed Feb 16, 2026.
Mori, D., Yoneda, T., Suzuki, M., et al. Deprotection of a benzyl unit induces a 22 pi aromatic macrocycle of 3-oxypyripentaphyrin(0.1.1.1.0) with strong NIR absorption. huscap.lib.hokudai.ac.jp. 2020.
Sajiki, H. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Organic Chemistry Portal. 1995. Available at: [Link]. Accessed Feb 16, 2026.
Hassani, B., Zare, F., Emami, L., et al. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Publishing.
Google Patents. EP3275864B1 - Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof.
Hassani, B., Zare, F., Emami, L., et al. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PubMed Central (PMC).
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. 2020.
Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine.
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]. Accessed Feb 16, 2026.
Mori, D., Yoneda, T., Suzuki, M., et al. Deprotection of a benzyl unit induces a 22π aromatic macrocycle of 3-oxypyripentaphyrin(0.1.1.1.0) with strong NIR absorption. SciSpace. 2020.
Common Organic Chemistry. Benzyl Protection. Common Organic Chemistry. Available at: [Link]. Accessed Feb 16, 2026.
Suzhou Highfine Biotech. HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech. 2025.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC).
Improving reaction yields of 2-Fluoro-3-hydroxyisonicotinic acid synthesis
An essential intermediate in medicinal chemistry, 2-Fluoro-3-hydroxyisonicotinic acid is pivotal for developing novel pharmaceuticals, particularly in creating nicotinamide-based drugs with improved metabolic stability.[...
Author: BenchChem Technical Support Team. Date: February 2026
An essential intermediate in medicinal chemistry, 2-Fluoro-3-hydroxyisonicotinic acid is pivotal for developing novel pharmaceuticals, particularly in creating nicotinamide-based drugs with improved metabolic stability.[1] Its synthesis, however, can be challenging, with researchers often facing issues related to reaction yield, impurity profiles, and purification.
This Technical Support Center is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic and field-tested insights to empower you to troubleshoot and optimize your synthetic protocols effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, common problems encountered during the synthesis of 2-Fluoro-3-hydroxyisonicotinic acid. Each answer provides a causal analysis and actionable solutions.
Q1: Why is my overall yield of 2-Fluoro-3-hydroxyisonicotinic acid consistently low?
A low overall yield is typically a cumulative problem stemming from inefficiencies in one or more steps of a multi-step synthesis. The most common route involves the fluorination of a precursor, modification of functional groups, and a final carboxylation step. Let's diagnose each critical stage.
Causality Analysis:
Inefficient Fluorination: The initial nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom is often a major yield-determining step. Starting from a precursor like 2-chloro-3-nitropyridine, incomplete reaction or side reactions can significantly lower the amount of 2-fluoro-3-nitropyridine intermediate produced.[2] High reaction temperatures required for activating the C-Cl bond can also lead to decomposition.[3]
Poor Diazotization-Hydrolysis: The conversion of a 3-amino group to a 3-hydroxyl group via a diazonium salt is highly sensitive to temperature. If the temperature rises above the optimal 0-5°C range during the addition of sodium nitrite, the diazonium salt can decompose prematurely or undergo unwanted side reactions, preventing the formation of the desired 2-fluoro-3-hydroxypyridine.[2]
Failed Carboxylation: The final step, introducing the carboxylic acid group at the 4-position, is typically achieved via directed ortho-metalation using a strong base (like LDA or n-BuLi) followed by quenching with carbon dioxide. This reaction is extremely sensitive to moisture and atmospheric oxygen. Trace amounts of water will quench the organolithium intermediate before it can react with CO₂, leading to a drastic reduction in yield.
Actionable Solutions:
Optimize Fluorination:
Reagent & Solvent: Use a polar aprotic solvent like DMF or DMSO to facilitate the SNAr reaction.[2] Consider using spray-dried potassium fluoride or an alternative fluoride source like TBAF for better solubility and reactivity.[3]
Temperature Control: Maintain the reaction temperature between 140-150°C and monitor the reaction progress closely using TLC or LC-MS to avoid thermal decomposition.[2]
Control Diazotization:
Strict Temperature Management: Use an ice-salt bath to maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite solution.[2]
Slow Reagent Addition: Add the sodium nitrite solution dropwise to prevent localized overheating.
Ensure Anhydrous Carboxylation:
Dry Glassware & Solvents: Thoroughly dry all glassware in an oven and distill solvents over an appropriate drying agent.
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like Argon or Nitrogen.
CO₂ Source: Use freshly crushed dry ice or pass dry CO₂ gas through the reaction mixture for efficient carboxylation.
Q2: I'm observing significant side-product formation. What are the likely impurities and how can I minimize them?
Impurity generation is a common challenge that complicates purification and reduces yield. The identity of the impurity depends on the specific reaction step.
Common Impurities & Mitigation Strategies:
Reaction Step
Potential Impurity
Probable Cause
Mitigation Strategy
Fluorination
Unreacted 2-chloro-3-nitropyridine
Incomplete reaction due to insufficient temperature, time, or fluoride source activity.
Increase reaction time or temperature moderately. Ensure the fluoride source is anhydrous and active. Use a phase-transfer catalyst if necessary.
2-methoxy-3-nitropyridine (if using methanol)
Nucleophilic attack by solvent or moisture.
Use high-purity, anhydrous aprotic solvents (DMF, DMSO).[2]
Failure of the lithiation step due to moisture or insufficient base.
Ensure strictly anhydrous conditions. Use a slight excess of a strong organolithium base.
Dimerized or polymeric byproducts
Reaction of the organolithium intermediate with unreacted precursors or other electrophiles.
Add the organolithium reagent slowly at low temperature to control its reactivity.
Q3: Purification of the final product is challenging due to its high polarity. What are the recommended procedures?
The combination of a carboxylic acid, a hydroxyl group, and a pyridine nitrogen makes 2-Fluoro-3-hydroxyisonicotinic acid a polar, zwitterionic-capable molecule, which can complicate purification.
Expert Recommendations:
Acid-Base Extraction: This is often the first and most effective step.
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
Wash with a dilute acidic solution (e.g., 1M HCl) to remove any basic impurities.
Extract the desired product into an aqueous basic solution (e.g., saturated sodium bicarbonate). The carboxylic acid will deprotonate and move to the aqueous layer, leaving non-acidic impurities behind.
Re-acidify the aqueous layer carefully with cold 1M HCl to precipitate the pure product, which can then be collected by filtration.
Recrystallization: If impurities have similar acidity, recrystallization is necessary.
Solvent Selection: Experiment with polar protic solvents like water, ethanol, or mixtures such as ethanol/water or acetic acid/water.
Chromatography: This should be a last resort due to potential issues with polar compounds.
Reverse-Phase (C18): This is generally more suitable for polar compounds than normal-phase silica gel. Use a mobile phase of water/acetonitrile or water/methanol with a pH modifier like formic acid or acetic acid.
Normal-Phase (Silica Gel): If you must use silica, the high polarity of the product can cause significant streaking and poor separation. To mitigate this, consider adding acetic acid or formic acid (e.g., 1-2%) to the mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexane).[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-Fluoro-3-hydroxyisonicotinic acid?
The most established route is a multi-step synthesis starting from a commercially available substituted pyridine. The general workflow is outlined below.
Caption: Common synthetic pathway to 2-Fluoro-3-hydroxyisonicotinic acid.
This pathway involves:
Fluorination: A nucleophilic aromatic substitution to replace the chlorine with fluorine.[2]
Reduction: The nitro group is reduced to an amine, typically using iron powder in the presence of an acid or catalytic hydrogenation.[2]
Diazotization and Hydrolysis: The amino group is converted to a diazonium salt, which is then hydrolyzed in situ to a hydroxyl group.[2]
Carboxylation: A directed ortho-metalation followed by quenching with an electrophilic carbon source (CO₂) installs the carboxylic acid group.[2]
Q2: What are the critical reaction parameters to control for a successful synthesis?
Controlling key parameters is essential for maximizing yield and purity. The following table summarizes the most critical factors for each step of the primary synthetic route.
Step
Parameter
Optimal Condition
Rationale & Expertise
Fluorination
Temperature
140 - 150°C
Balances the need for high activation energy for SNAr against the risk of thermal decomposition.
Solvent
Anhydrous DMSO or DMF
High boiling point and polarity stabilize the charged intermediate of the SNAr reaction.[2]
Reduction
Catalyst/Reagent
Iron powder and ammonium chloride
A cost-effective and efficient method for nitro group reduction that avoids the hazards of high-pressure hydrogenation.[2]
Diazotization
Temperature
0 - 5°C
Prevents the unstable diazonium salt intermediate from decomposing before hydrolysis can occur.[2]
Carboxylation
Atmosphere
Inert (Argon or N₂)
Organolithium reagents are highly reactive with atmospheric O₂ and moisture.
Temperature
-78°C
Controls the reactivity of the highly basic organolithium reagent, preventing side reactions.
Q3: Are there any specific safety precautions I should take?
Yes, several reagents used in this synthesis pose significant hazards. Adherence to strict safety protocols is mandatory.
Technical Support Center: 2-Fluoro-3-hydroxyisonicotinic Acid Purification
The following technical guide is structured as a Tier-3 Support Resource for the purification of 2-Fluoro-3-hydroxyisonicotinic acid (CAS: 1227576-95-5) . It is designed for organic chemists and process engineers requiri...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support Resource for the purification of 2-Fluoro-3-hydroxyisonicotinic acid (CAS: 1227576-95-5) . It is designed for organic chemists and process engineers requiring high-purity isolation of this intermediate.
Ticket ID: #PUR-1227576
Subject: Isolation and Purification Protocols for Fluorinated Pyridine Intermediates
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Molecule & The Challenge
2-Fluoro-3-hydroxyisonicotinic acid is a critical scaffold in the synthesis of antiviral agents and kinase inhibitors. Its purification is complicated by its amphoteric nature and the potential for strong intramolecular hydrogen bonding between the C3-hydroxyl and C4-carboxylic acid.
Chemical Behavior : Unlike simple pyridines, the 2-fluoro substituent drastically reduces the basicity of the pyridine nitrogen (pKa < 0). Consequently, this molecule behaves primarily as a di-acidic species (COOH and phenolic OH) rather than a zwitterion in standard aqueous conditions.
Primary Contaminants : Unreacted 2-fluoro-3-methoxypyridine (if using demethylation routes), regioisomers (2-fluoro-5-hydroxy...), and inorganic fluoride salts.
For crude reaction mixtures, direct recrystallization often traps impurities. We recommend an Acid-Base Workup as the first line of defense. This method exploits the acidity of the carboxylic acid (pKa ~3.5) and the phenol (pKa ~9.5).
Protocol 1.0: Controlled pH Swing Precipitation
Theory : The molecule is highly soluble in aqueous base (as a dianion) but precipitates aggressively when protonated.
Step-by-Step Workflow:
Dissolution : Suspend the crude solid in 1.0 M NaOH (5 equivalents). Stir until fully dissolved.
Checkpoint: If solids remain, these are likely non-acidic impurities (e.g., decarboxylated byproducts). Filter these out immediately.
Charcoal Treatment (Optional) : Add activated carbon (5% w/w) to the basic solution to remove colored oligomers. Stir for 30 mins at RT, then filter through Celite.
Acidification (The Critical Step) :
Cool the filtrate to 0–5 °C .
Slowly add 6.0 M HCl dropwise.
Target pH : Adjust strictly to pH 1.5 – 2.0 .
Why? The pyridine nitrogen is too weakly basic to protonate significantly; however, the carboxylic acid must be fully protonated to induce precipitation.
Digestion : Stir the resulting slurry for 1 hour at 0 °C to ripen the crystals and prevent occlusion of salts.
Filtration : Collect solids via vacuum filtration. Wash with ice-cold 0.1 M HCl (to prevent re-dissolution) followed by a small amount of cold water.
Module 2: Recrystallization (Polishing)[1]
If the purity after Module 1 is <98%, proceed to recrystallization. Due to the fluorine atom and internal H-bonding, this molecule exhibits "brick-dust" insolubility in non-polar solvents but high solubility in polar aprotic solvents.
Solvent Selection Guide
Solvent System
Suitability
Notes
Water
⭐⭐⭐ (Best)
Recrystallize from boiling water. High recovery, excellent salt removal.
Water / Ethanol (9:1)
⭐⭐
Use if the compound is too insoluble in pure water.
Methanol
⚠️ Caution
High solubility; poor recovery unless concentrated heavily.
Ethyl Acetate
❌ Poor
Generally too insoluble for recrystallization; good for washing.
Protocol 2.0: Aqueous Recrystallization
Suspend the semi-pure solid in Distilled Water (10 mL per gram).
Heat to reflux (100 °C) .
Troubleshooting: If the solid does not dissolve at reflux, add Ethanol dropwise through the condenser until clarity is achieved (do not exceed 20% EtOH volume).
Allow the solution to cool slowly to Room Temperature (RT) over 2 hours.
Do not shock-cool: Rapid cooling traps fluorinated impurities.
Chill at 4 °C for 4 hours.
Filter and dry in a vacuum oven at 50 °C for 12 hours.
Module 3: Visualizing the Workflow
The following diagram illustrates the logical decision tree for purifying this specific chemotype.
Figure 1: Decision tree for the isolation and purification of 2-Fluoro-3-hydroxyisonicotinic acid, prioritizing salt removal and isomer separation.
Module 4: Troubleshooting & FAQs
Q1: The compound is oiling out during recrystallization. What is happening?
Diagnosis: This usually indicates the presence of residual solvent (like DMF or DMSO) from the synthesis or a high concentration of the decarboxylated impurity (2-fluoro-3-hydroxypyridine).
Fix:
Re-dissolve the oil in 1M NaOH.
Wash the aqueous basic layer with Dichloromethane (DCM) . The decarboxylated impurity is less acidic and often extracts into organic solvents at high pH or neutral pH.
Re-acidify the aqueous layer to precipitate the product.
Q2: My HPLC shows a persistent impurity at RRT 0.95. What is it?
Diagnosis: This is likely the regioisomer (2-fluoro-3-hydroxy-4-pyridinecarboxylic acid vs 2-fluoro-3-hydroxy-5-pyridinecarboxylic acid) or a defluorinated byproduct (3-hydroxyisonicotinic acid).
Fix:
Isomers : These are hard to separate by precipitation. Use Flash Chromatography on a C18 reverse-phase column.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Gradient: 0% to 30% ACN over 20 minutes. The high polarity requires high aqueous content.
Q3: Can I use Silica Gel chromatography?
Answer: Generally, No .
The free carboxylic acid and phenolic hydroxyl bind irreversibly to standard silica, causing severe tailing and yield loss.
If you must use Normal Phase: You must dope the mobile phase with 1% Acetic Acid to suppress ionization. A typical solvent system is DCM:Methanol:Acetic Acid (90:9:1).
Q4: How do I remove inorganic fluoride salts?
Answer: If the synthesis involved nucleophilic fluorination (e.g., TBAF or KF), fluoride salts are a risk.
Detection : ¹⁹F NMR will show a sharp singlet at -119 ppm (free fluoride).
Removal : The Water Recrystallization (Protocol 2.0) is highly effective. Alternatively, wash the crude solid with a minimum amount of ice-cold water before the main recrystallization.
References
PubChem. (2025).[1][2] 2-Fluoroisonicotinic acid Compound Summary. National Library of Medicine. [Link][1]
Frontiers in Bioengineering and Biotechnology. (2022). Biocatalytic synthesis of fluorinated metabolic intermediates. Frontiers Media. [Link]
Organic Chemistry Data. (2022). pKa Values for Heterocycles and Carboxylic Acids. ACS Division of Organic Chemistry.[3] [Link]
Stability of 2-Fluoro-3-hydroxyisonicotinic acid under basic conditions
Welcome to the technical support resource for 2-Fluoro-3-hydroxyisonicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental challenges as...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 2-Fluoro-3-hydroxyisonicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental challenges associated with this compound, particularly its stability under basic conditions. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Question 1: I'm observing degradation of my 2-Fluoro-3-hydroxyisonicotinic acid in a basic aqueous buffer. What is happening to my compound?
Answer:
This is a common and expected observation. The degradation you are witnessing is almost certainly due to a well-known reaction mechanism in pyridine chemistry: Nucleophilic Aromatic Substitution (SNAr) .
The Causality:
The pyridine ring is electron-deficient, a characteristic that is enhanced by the ring nitrogen's electron-withdrawing nature. The fluorine atom at the 2-position is highly electronegative, further polarizing the C2-F bond and making the C2 carbon atom highly electrophilic (i.e., susceptible to attack by nucleophiles).
In your basic aqueous solution, hydroxide ions (OH⁻) are abundant and act as potent nucleophiles. They attack the electron-deficient C2 carbon, leading to the displacement of the fluoride ion. While the Carbon-Fluorine bond is the strongest single bond to carbon, its role as a leaving group in SNAr reactions is excellent. This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by fluorine's powerful electron-withdrawing effect.[1] This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which then collapses, expelling the stable fluoride ion to restore the aromaticity of the ring.[1]
The primary degradation product is therefore 2,3-dihydroxyisonicotinic acid. This reaction is often irreversible under typical laboratory conditions.
Caption: SNAr degradation pathway of 2-Fluoro-3-hydroxyisonicotinic acid.
Question 2: How can I minimize or prevent this degradation during my experiments?
Answer:
Mitigating this degradation requires controlling the factors that drive the SNAr reaction. The key variables are pH, temperature, and time.
Proven Strategies:
pH Control (Most Critical): The concentration of the hydroxide nucleophile is directly proportional to the pH. The most effective way to slow the degradation is to lower the pH of your solution. If your experimental protocol permits, aim for a neutral or slightly acidic pH (pH < 7). The compound exhibits significantly greater stability under these conditions.
Temperature Reduction: Chemical reaction rates, including this degradation pathway, are highly dependent on temperature. If you must work under basic conditions, perform your experiment at the lowest temperature feasible. Running reactions on an ice bath (0-4 °C) can dramatically slow the rate of hydrolysis compared to room temperature.
Minimize Exposure Time: Plan your experiments to minimize the duration that 2-Fluoro-3-hydroxyisonicotinic acid is exposed to basic conditions. If a basic step is required, it should be followed immediately by neutralization or acidification to a "safe" pH range before storage or subsequent steps.
Choice of Base: If a base is required for a reaction (e.g., as a catalyst or acid scavenger) rather than as a buffer component, consider using a non-nucleophilic, sterically hindered base. However, in aqueous media, hydroxide-mediated hydrolysis will likely still be the dominant degradation pathway.
Question 3: My experiment requires a basic pH. How can I determine a "safe" operating window?
Answer:
When basic conditions are unavoidable, you must empirically determine the stability of 2-Fluoro-3-hydroxyisonicotinic acid in your specific experimental matrix. A simple time-course stability study is essential for establishing a reliable experimental window. This self-validating protocol will provide you with quantitative data on the compound's half-life under your precise conditions.
Troubleshooting Workflows & Protocols
Protocol 1: Quantitative Stability Assessment via HPLC
This protocol allows you to determine the rate of degradation of 2-Fluoro-3-hydroxyisonicotinic acid at different pH values.
Objective: To quantify the percentage of intact compound remaining over time in various buffer systems.
Materials:
2-Fluoro-3-hydroxyisonicotinic acid
HPLC system with UV detector
Appropriate HPLC column (e.g., C18)
Buffers of interest (e.g., pH 7.4, 8.0, 9.0, 10.0)
Quenching solution (e.g., 1 M HCl or H₃PO₄)
Class A volumetric flasks and pipettes
Step-by-Step Methodology:
Prepare a Stock Solution: Accurately prepare a stock solution of 2-Fluoro-3-hydroxyisonicotinic acid in a suitable organic solvent (like DMSO or Methanol) or in deionized water if solubility permits. A concentration of 1 mg/mL is typical.
Set Up Incubation Samples:
For each pH condition to be tested, label a set of vials for each time point (e.g., 0, 1h, 2h, 4h, 8h, 24h).
Add the required volume of the specific pH buffer to each vial.
Place the vials in a temperature-controlled environment (e.g., a 25 °C water bath).
Initiate the Study (t=0):
Add a small, precise volume of your stock solution to each vial to achieve the desired final concentration (e.g., 10 µg/mL). Vortex briefly.
Immediately take the "t=0" vials, add an equal volume of quenching solution to stop the degradation, and place them in the HPLC autosampler tray or store at 4 °C. This sample represents 100% intact compound.
Time-Point Sampling: At each subsequent time point (1h, 2h, etc.), remove the corresponding vials from the incubator, quench the reaction as described above, and prepare for analysis.
HPLC Analysis:
Analyze all samples using a validated HPLC method that provides good separation between the parent compound and its degradation product (2,3-dihydroxyisonicotinic acid).
Integrate the peak area of the parent compound for each sample.
Data Interpretation: Calculate the percentage of compound remaining at each time point relative to the t=0 sample.
Caption: Experimental workflow for assessing compound stability.
Data Presentation: Expected Stability Profile
Your results can be summarized in a table to clearly visualize the impact of pH and time.
Time (Hours)
% Remaining (pH 7.4)
% Remaining (pH 8.5)
% Remaining (pH 10.0)
0
100%
100%
100%
1
99.5%
95.2%
75.1%
4
98.1%
82.0%
33.6%
8
96.5%
67.3%
11.3%
24
91.2%
31.5%
< 1%
Note: This is illustrative data. Actual results will vary based on temperature, buffer composition, and concentration.
Question 4: I ran a reaction with 2-Fluoro-3-hydroxyisonicotinic acid using NaOH in water and my LC-MS shows the expected hydrolyzed product, but also other unexpected peaks. What could they be?
Answer:
While SNAr is the primary degradation route, harsh basic conditions (high concentration of NaOH, elevated temperatures) can promote secondary reactions.
Decarboxylation: Isonicotinic acid derivatives can undergo decarboxylation (loss of CO₂) under forcing conditions, particularly with heat. This would result in the formation of 2,3-dihydroxypyridine.
Ring Opening: Extremely harsh conditions (high temperatures and high base concentration) can potentially lead to the opening of the pyridine ring, resulting in a complex mixture of smaller, highly polar fragments.
Reaction with Other Nucleophiles: If your reaction mixture contains other nucleophilic species (e.g., amines from a buffer like Tris), they can compete with hydroxide to displace the fluoride, leading to different substituted pyridine products.[2]
Troubleshooting Tip: To identify these byproducts, a thorough analysis using High-Resolution Mass Spectrometry (HRMS) to obtain accurate mass and fragmentation patterns (MS/MS) is invaluable. Comparing your results to a control reaction run under milder conditions can help distinguish primary degradation products from artifacts of excessive heat or base.[3][4]
References
Stavber, S., Jereb, M., & Zupan, M. (2014). Conditions for the Nucleophilic Aromatic Substitution of 2-Fluoropyridines. Journal of the American Chemical Society. [Link]
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
Beier, P., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]
Notari, R. E., & Johnson, J. L. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of Pharmaceutical Sciences. [Link]
Wang, C., et al. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Advances. [Link]
Chen, J. G., et al. (2000). Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization. Pharmaceutical Development and Technology. [Link]
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
Dolci, L., et al. (1999). 2‐[18F]fluoropyridines by no‐carrier‐added nucleophilic aromatic substitution with [18F]FK‐K222—a comparative study. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]
Begtrup, M., et al. (2005). The Reactivity of 2‐Fluoro‐ and 2‐Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta. [Link]
Mossine, A. V., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: T-2F3HINA-OPT
Assigned Specialist: Senior Application Scientist
Last Updated: February 16, 2026
Executive Summary: The Chemical Challenge
Separating 2-Fluoro-3-hydroxyisonicotinic acid (2-F-3-HINA) presents a "perfect storm" of chromatographic challenges. As a pyridine derivative with both hydroxyl and carboxylic acid substituents, this molecule is:
Highly Polar: Leading to poor retention (elution at void volume,
) on standard C18 columns.
Amphoteric: Containing a basic nitrogen (pyridine), an acidic carboxyl group, and a phenolic hydroxyl.[1]
A Strong Chelator: The ortho positioning of the 3-hydroxy and 4-carboxylic acid groups creates a bidentate ligand site capable of binding trace iron in stainless steel LC systems, causing severe peak tailing.
This guide moves beyond generic advice, applying specific structural insights to ensure your method is robust, reproducible, and scientifically sound.
Phase 1: Column Selection & Retention Strategy
The Issue: Standard C18 columns often fail to retain 2-F-3-HINA because the molecule is too hydrophilic, especially when ionized.
The Solution: You must increase the interaction energy between the analyte and the stationary phase. We recommend three specific pathways depending on your available instrumentation and detection limits.
Column Selection Matrix
Column Class
Mechanism of Action
Recommendation Level
Why?
Pentafluorophenyl (PFP)
- interactions + Fluorine-Fluorine selectivity
Highest (Primary)
The PFP phase offers unique selectivity for fluorinated aromatics and retains polar bases better than C18.
Polar-Embedded C18
Hydrophobic + Hydrogen bonding
High
Prevents "phase collapse" (dewetting) in 100% aqueous conditions, which are often needed to retain this molecule.[1]
HILIC (Bare Silica/Amide)
Partitioning into water layer
Alternative
Use only if RP fails.[1] Provides massive retention but requires long equilibration and sensitive sample diluent matching.[1]
Standard C18
Hydrophobic interaction
Not Recommended
Likely results in (elution with solvent front).[1]
Workflow Visualization: Method Development Decision Tree
Caption: Logical flow for selecting the stationary phase and troubleshooting retention for 2-F-3-HINA.
Phase 2: Mobile Phase & pH Optimization
The Science:
To retain 2-F-3-HINA in Reversed-Phase (RP), you must suppress the ionization of the carboxylic acid (pKa ~2-3 due to the electron-withdrawing fluorine). If the molecule is anionic (COO⁻), it will not retain on a hydrophobic column.[1]
Recommended Protocol (Reversed Phase)
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~2.8).[1]
Note: For UV-only work, 0.1% Phosphoric Acid (pH ~2.[1]1) is superior for peak shape but incompatible with MS.[1]
Insight: This molecule does not require high organic content for elution.[1][2]
Phase 3: The "Hidden" Problem – Metal Chelation
The Issue: Users often report severe tailing even with the correct column and pH.
The Cause: The 3-hydroxy-4-carboxylic acid moiety forms a stable 5-membered chelate ring with Fe(III) ions present in stainless steel frits and column bodies.
1.[1] Use PEEK-lined columns/tubing.2. Add 5-10 µM EDTA to Mobile Phase A (UV only).3.[1] "Pickle" (Passivate) the LC system with 30% Phosphoric acid overnight (consult manual first).[1]
Tailing (Asymmetry > 1.5)
Silanol Interaction
1. Ensure pH is low (< 3.[1]0) to protonate silanols.2.[1] Increase buffer ionic strength (e.g., 20mM).
Technical Support FAQs
Q1: Why does my analyte elute at the void volume (
) even on a C18 column?
A: 2-F-3-HINA is extremely polar.[1] On a standard C18 column, the "water layer" on the silica surface repels the hydrophobic chains, and the analyte prefers the mobile phase.
Fix: Switch to a PFP (Pentafluorophenyl) column.[1] The fluorine atoms on the stationary phase interact with the fluorine on your analyte (halogen bonding) and the
-system of the pyridine ring, providing retention mechanisms that C18 lacks. Alternatively, use an "AQ" type C18 capable of running in 100% aqueous buffer.[1]
Q2: I see "ghost peaks" or carryover. Is the molecule sticking?
A: Yes, but likely not to the column packing—it is sticking to the steel. The 3-hydroxy-isonicotinic acid core binds to iron in your injector needle or loop.
Fix: Switch your needle wash solvent to Water/MeOH (50:[1]50) with 0.1% Formic Acid or 5mM EDTA .[1] The acidic/chelating wash helps strip the metal-bound analyte from the hardware.
Q3: Can I use TFA (Trifluoroacetic acid)?
A:
For UV Detection: Yes.[1] 0.05% - 0.1% TFA is excellent.[1] It acts as an ion-pairing agent, masking the positive charge on the pyridine nitrogen and improving retention/shape.
For MS Detection: Use with caution. TFA causes severe signal suppression in Electrospray Ionization (ESI).[1] If you must use it, limit it to 0.02% or use a "TFA-fix" solvent post-column.[1]
Q4: Which detection mode is more sensitive?
A:
UV (260-270 nm): Very robust.[1] The pyridine ring has strong absorbance.[1]
MS (ESI+): The pyridine nitrogen protonates easily
Expert Tip: ESI+ is generally preferred for pyridines, but due to the fluorine and acid groups, check ESI- if you have high background noise in positive mode.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms).
McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link
Euerby, M. R., & Petersson, P. (2003).[1] Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using molecular descriptors. Journal of Chromatography A. (Source for PFP vs C18 selectivity). Link
Dolan, J. (2012).[1] HPLC Solutions #124: Peak Tailing - Metal Chelation. Separation Science. Link
PubChem. (n.d.).[1][4] 2-Fluoro-3-hydroxypropanoic acid (Structural Analog Data). National Library of Medicine. Link
Technical Support Center: Resolving Moisture Sensitivity Issues with Fluorinated Isonicotinic Acids
Welcome to the technical support center for fluorinated isonicotinic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable building blocks in their synth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for fluorinated isonicotinic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable building blocks in their synthetic workflows. Fluorinated isonicotinic acids are powerful tools in medicinal chemistry, offering the ability to fine-tune properties like metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] However, their hygroscopic nature presents a significant challenge, often leading to inconsistent results, low yields, and reaction failures.[5][6]
This document provides in-depth troubleshooting guides and practical advice to help you mitigate the effects of moisture, ensuring the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in a question-and-answer format, providing a clear path from problem identification to resolution.
Issue 1: My amide coupling reaction is failing or giving a low yield.
Question: I'm attempting an amide coupling between 2-fluoroisonicotinic acid and a primary amine using a standard coupling agent like HATU. My TLC analysis shows unreacted starting materials and multiple unidentified spots. What's going wrong?
Probable Cause: The most likely culprit is the degradation of your fluorinated isonicotinic acid due to moisture. These compounds are hygroscopic and can readily absorb water from the atmosphere.[5][6][7] This absorbed moisture can lead to several problems:
Hydrolysis of the Acid: The carboxylic acid can become hydrated, which may affect its reactivity.
Decomposition of Coupling Reagents: Many common amide coupling reagents are themselves highly sensitive to moisture and will be quenched before they can activate the carboxylic acid.
Side Reactions: The presence of water can facilitate unwanted side reactions, leading to the complex mixture you observe on your TLC plate.[8]
Step-by-Step Solution:
Verify Reagent Quality: Before starting, assess the physical state of your fluorinated isonicotinic acid. It should be a free-flowing powder. If it appears clumpy, gummy, or has formed a solid mass, it has likely been compromised by moisture.[5]
Implement Strict Anhydrous Techniques: The success of your reaction hinges on the rigorous exclusion of water.
Glassware: All glassware must be thoroughly dried in an oven (a minimum of 140°C for 4 hours is recommended) and cooled under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.[9]
Solvents: Use only freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. Solvents from bottles that have been opened multiple times are suspect.
Inert Atmosphere: Conduct the entire reaction, from reagent addition to quenching, under a positive pressure of an inert gas like nitrogen or argon. A glove box or Schlenk line is ideal for this purpose.[9]
Reagent Handling:
Allow the fluorinated isonicotinic acid container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold powder.
Weigh and dispense the reagent as quickly as possible, then immediately and tightly reseal the container.[5] For highly sensitive applications, dispense the reagent inside a glove box.
Order of Addition: Add the coupling reagent to your solution of the fluorinated isonicotinic acid in anhydrous solvent before adding the amine. This allows for the pre-activation of the carboxylic acid to form the active ester, minimizing the opportunity for water to interfere.
Causality Explained: The bond between the carboxylic acid's hydroxyl group and the carbonyl carbon is the point of activation. Coupling reagents work by replacing the hydroxyl with a better leaving group. Water, acting as a nucleophile, can compete with the amine and hydrolyze the activated intermediate back to the starting carboxylic acid, effectively terminating the desired reaction pathway. By maintaining a strictly anhydrous environment, you ensure that the amine is the primary nucleophile present to react with the activated acid.
Issue 2: My analytical data (NMR, LC-MS) is inconsistent between batches.
Question: I've used the same lot of 3-fluoroisonicotinic acid for several experiments over a few weeks. Now, the crude NMR spectra of my reactions look different, and I'm seeing new peaks in my LC-MS that weren't there before. Why is this happening?
Probable Cause: This is a classic sign of gradual reagent degradation upon storage after the container has been opened. Each time the bottle is opened, a small amount of moist air is introduced. Over time, this repeated exposure leads to a significant level of hydration and potential decomposition of the acid.
Step-by-Step Solution:
Aliquot the Reagent: Upon receiving a new bottle of a fluorinated isonicotinic acid, it is best practice to immediately aliquot it into smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This minimizes the exposure of the bulk material to the atmosphere.
Proper Storage: Store the vials in a desiccator charged with a suitable desiccant like Drierite® or phosphorus pentoxide.[6][7] For long-term storage, placing the desiccator in a refrigerator can further slow down potential degradation pathways. Avoid storing acids directly in a standard refrigerator, as vapors can cause corrosion.
Routine Purity Check: Before a critical reaction, it's prudent to run a quick purity check on your reagent.
¹H NMR: Dissolve a small sample in a deuterated solvent and check for the appearance of new peaks or significant broadening of the expected signals.
LC-MS: This can quickly reveal the presence of degradation products or hydrates.[10][11][12]
Causality Explained: The stability of active pharmaceutical ingredients (APIs) and reactive chemical intermediates is a critical parameter.[13] Fluorinated isonicotinic acids, while generally stable when pure and dry, can be susceptible to slow decomposition in the presence of water, especially if trace impurities are present that could catalyze the process. Inconsistency in results is a direct consequence of a change in the starting material's purity.
Frequently Asked Questions (FAQs)
Q1: What exactly makes fluorinated isonicotinic acids so sensitive to moisture?
A: Their moisture sensitivity, or hygroscopicity, stems from two main factors. First, the carboxylic acid functional group itself is polar and capable of forming strong hydrogen bonds with water molecules. Second, the presence of the electronegative fluorine atom(s) and the nitrogen in the pyridine ring increases the polarity of the molecule, further enhancing its ability to attract and absorb water from the air.[5][6]
Q2: I see some clumps in my bottle of 2,3-difluoroisonicotinic acid. Can I still use it?
A: Clumping is a clear physical sign of moisture absorption.[5] While you might be able to obtain some product, you risk low yields and the formation of impurities. It is not recommended for reactions where high purity and yield are critical. Technically, the material could be dried under high vacuum at a slightly elevated temperature, but this is often impractical and may not remove all the bound water without causing some degradation.[5] The best course of action is to use a fresh, unopened container.
Q3: How should I properly store my fluorinated isonicotinic acids?
A: Proper storage is essential to prolong the shelf life of these reagents.
Storage Condition
Recommendation
Rationale
Primary Container
Tightly sealed original container. For frequent use, aliquot into smaller vials.
Minimizes exposure of the bulk material to atmospheric moisture.[5]
Secondary Container
A glass desiccator containing an active desiccant (e.g., Drierite®, P₄O₁₀).
Provides a dry environment to prevent moisture absorption.[6][7]
Atmosphere
If possible, backfill the container with an inert gas (Argon or Nitrogen) before sealing.
Displaces moist air from the headspace of the container.
Temperature
Store in a cool, dark place. Refrigeration (<15°C) is often recommended.[14]
Slows the rate of any potential decomposition reactions.
Q4: Which analytical techniques are best for detecting moisture-related degradation?
A: A combination of techniques provides the most comprehensive picture:
Karl Fischer Titration: This is the gold standard for accurately quantifying the water content in a solid sample.
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying degradation byproducts and confirming the mass of the desired compound.[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can reveal impurities and structural changes. The presence of water can sometimes be seen as a broad peak in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Can show a broad O-H stretch, indicating the presence of water.
Visualized Workflows and Protocols
Diagrams
Caption: The Hygroscopic Degradation Pathway.
Caption: Troubleshooting Decision Tree for Failed Reactions.
Experimental Protocol: Best Practices for Handling Hygroscopic Reagents
This protocol outlines the essential steps for handling moisture-sensitive fluorinated isonicotinic acids to ensure reagent integrity.
1. Preparation:
Place all necessary glassware (reaction flask, dropping funnel, condenser, etc.) in an oven at >125°C for at least 4 hours (overnight is preferable).[9]
Set up the glassware assembly while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow it to cool to room temperature under this inert atmosphere.
Ensure you have a supply of anhydrous solvent, either from a solvent purification system or a fresh, unopened Sure/Seal™ bottle.[9]
2. Reagent Dispensing:
Allow the container of the fluorinated isonicotinic acid to equilibrate to ambient laboratory temperature before opening. This prevents moisture from condensing on the cold solid.
Method A (On the Bench): Open the container, quickly weigh the required amount of the solid into a separate, dry vessel, and immediately reseal the main container, preferably wrapping the cap with Parafilm®.
Method B (In a Glove Box - Recommended): Transfer the reagent bottle and all necessary equipment (spatulas, weigh boats, vials) into an inert atmosphere glove box. Perform all weighing and dispensing operations within the glove box.
3. Reaction Setup:
Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.
Add the weighed fluorinated isonicotinic acid to the flask under a positive flow of inert gas.
Begin stirring to ensure dissolution before proceeding with the addition of other reagents.
References
CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Available at: [Link]
Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Available at: [Link]
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Available at: [Link]
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
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Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Available at: [Link]
ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
PubMed. (2000, August 11). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Available at: [Link]
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MDPI. (2022, December 1). A Review of Recent Advances in Detection and Treatment Technology for Perfluorinated Compounds. Available at: [Link]
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ECA Academy. (2024, April 24). FDA Warning Letter: Missing Ongoing Stability Studies for APIs. Available at: [Link]
Technical Support Center: A Guide to the Optimal Storage of 2-Fluoro-3-hydroxyisonicotinic acid
Welcome to the technical support center for 2-Fluoro-3-hydroxyisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Fluoro-3-hydroxyisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Our goal is to provide you with in-depth, field-proven insights to ensure the long-term stability and integrity of your 2-Fluoro-3-hydroxyisonicotinic acid samples. By understanding the chemical properties of this molecule and the potential pathways of degradation, you can implement storage conditions that safeguard your experimental outcomes.
Introduction: The Chemical Nature of 2-Fluoro-3-hydroxyisonicotinic acid
2-Fluoro-3-hydroxyisonicotinic acid is a pyridine carboxylic acid derivative. Its structure, featuring a fluorinated pyridine ring with a hydroxyl and a carboxylic acid group, endows it with specific chemical characteristics that dictate its stability. The presence of the fluorine atom generally enhances the metabolic and chemical stability of the molecule due to the high strength of the carbon-fluorine bond.[1][2] However, the hydroxyl and carboxylic acid groups on the aromatic ring can be susceptible to certain environmental factors.
This guide will delve into the critical aspects of storing this compound, addressing potential degradation pathways and providing actionable solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage temperatures for 2-Fluoro-3-hydroxyisonicotinic acid?
A1: For optimal stability, 2-Fluoro-3-hydroxyisonicotinic acid should be stored under controlled temperature conditions.
Short-term storage (days to weeks): Refrigeration at 2-8°C is recommended.[3] This minimizes the rate of potential degradation reactions.
Long-term storage (months to years): For maximum stability and to preserve the integrity of the compound over extended periods, storage in a freezer at -20°C or below is advisable.[3]
The rationale behind these temperature recommendations is to limit the kinetic energy of the molecules, thereby reducing the likelihood of degradation reactions such as thermal decomposition or interaction with trace contaminants.
Q2: How sensitive is 2-Fluoro-3-hydroxyisonicotinic acid to light?
A2: While fluorination can enhance the photostability of aromatic compounds, pyridine-containing molecules can be susceptible to photodegradation.[4][5] Exposure to ultraviolet (UV) light, and to a lesser extent, visible light, can induce photochemical reactions. Therefore, it is crucial to protect 2-Fluoro-3-hydroxyisonicotinic acid from light. Always store the compound in amber glass vials or other opaque containers to block light transmission.[3] When handling the compound, minimize exposure to direct sunlight or harsh laboratory lighting.
Q3: Should I be concerned about humidity and moisture when storing this compound?
A3: Yes, moisture is a significant factor to consider. Pyridine and its derivatives can be hygroscopic, meaning they can absorb moisture from the atmosphere.[6] The presence of water can facilitate hydrolytic degradation, especially under acidic or basic conditions.[7] To prevent this, 2-Fluoro-3-hydroxyisonicotinic acid should be stored in a dry environment.[3] Ensure the container is tightly sealed to prevent moisture ingress. For long-term storage, consider placing the sealed container inside a desiccator or a sealed bag with a desiccant like silica gel.
Q4: What is the impact of pH on the stability of 2-Fluoro-3-hydroxyisonicotinic acid, especially in solution?
A4: The stability of 2-Fluoro-3-hydroxyisonicotinic acid in solution is expected to be pH-dependent. Extreme pH values, both acidic and alkaline, can catalyze degradation.[7][8]
Acidic conditions: Could potentially lead to acid-catalyzed hydrolysis.
Basic conditions: May promote oxidation of the hydroxyl group.
For preparing solutions, it is advisable to use a buffer system to maintain a stable pH, ideally within a neutral to slightly acidic range where the compound exhibits maximum stability. Preliminary stability studies are recommended to determine the optimal pH for your specific application.
Q5: What type of container is best for storing 2-Fluoro-3-hydroxyisonicotinic acid?
A5: The choice of container is critical for maintaining the purity of the compound.
Material: Borosilicate glass (e.g., amber vials) is generally the preferred material as it is inert and minimizes the risk of leaching or reaction with the compound.[3]
Sealing: The container should have a tight-fitting cap, preferably with a PTFE (polytetrafluoroethylene) liner, to provide an excellent seal against moisture and air.
Labeling: Ensure all containers are clearly labeled with the compound name, batch number, date received, and storage conditions.[9]
Avoid storing the compound in plastic containers for long periods unless their compatibility has been verified, as plasticizers or other additives could potentially leach into the sample.
Troubleshooting Guide: Common Degradation Issues
Observed Issue
Potential Cause
Troubleshooting Steps & Preventative Measures
Change in color (e.g., yellowing or browning)
Oxidation of the hydroxyl group on the pyridine ring. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
1. Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. 2. Light Protection: Always store in amber or opaque containers.[3] 3. Temperature Control: Adhere to recommended cold storage conditions (2-8°C for short-term, -20°C for long-term).[3]
Decreased purity or presence of unexpected peaks in analysis (e.g., HPLC, NMR)
Multiple degradation pathways could be at play, including photodegradation, hydrolysis, or thermal decomposition.
1. Review Storage History: Check for any deviations from recommended storage conditions (temperature excursions, light exposure). 2. Moisture Control: Ensure the container was tightly sealed and stored in a dry environment. Use of a desiccator is recommended. 3. pH of Solutions: If the compound was in solution, verify the pH and the stability of the buffer used.
Inconsistent experimental results
Degradation of the compound leading to a lower effective concentration or the presence of interfering byproducts.
1. Purity Check: Re-analyze the purity of the stored compound before use, especially if it has been stored for a long time. 2. Fresh Stock: If degradation is suspected, it is best to use a fresh, unopened stock of the compound. 3. Proper Handling: When weighing and preparing solutions, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.[10]
Visualizing Degradation Pathways and Prevention
The following diagrams illustrate the key factors that can lead to the degradation of 2-Fluoro-3-hydroxyisonicotinic acid and the recommended preventative measures.
Caption: Factors contributing to degradation and corresponding preventative measures.
Experimental Protocols: Stability Testing
To ensure the integrity of your experimental results, particularly in long-term studies or when using a new batch of 2-Fluoro-3-hydroxyisonicotinic acid, performing stability testing is a good practice. Accelerated stability studies can provide valuable insights into the compound's shelf-life under your specific storage conditions.[4][11]
Protocol for Accelerated Stability Study
This protocol is a general guideline and should be adapted to your specific laboratory capabilities and analytical methods.
1. Sample Preparation:
Prepare multiple aliquots of 2-Fluoro-3-hydroxyisonicotinic acid in appropriate, well-sealed containers (e.g., amber glass vials with PTFE-lined caps).
Include a control group to be stored under ideal long-term conditions (-20°C or below, protected from light).
2. Stress Conditions:
Expose the test aliquots to a range of elevated temperatures and, if possible, controlled humidity levels. A common set of conditions for accelerated studies includes:
40°C / 75% Relative Humidity (RH)
50°C / 75% RH
60°C / ambient RH
Ensure all samples are protected from light during the study.
3. Time Points:
Analyze the samples at predetermined time points. For an accelerated study, these might be:
Initial (Time 0)
1 week
2 weeks
4 weeks
Longer, if necessary, depending on the observed degradation rate.
4. Analytical Method:
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to assess the purity of the compound and quantify any degradation products.
The method should be able to separate the parent compound from any potential degradants.
5. Data Analysis:
At each time point, determine the percentage of the parent compound remaining.
Plot the percentage of the compound remaining versus time for each condition.
The degradation kinetics can often be modeled (e.g., as zero-order or first-order) to predict the shelf-life under normal storage conditions. The Arrhenius equation can be used to relate the degradation rate to temperature.[12]
Workflow for Stability Assessment
Caption: A typical workflow for conducting a stability study.
Conclusion
By implementing these storage and handling best practices, you can significantly mitigate the risk of degradation of your 2-Fluoro-3-hydroxyisonicotinic acid samples. A proactive approach to sample management, grounded in a scientific understanding of the compound's chemical properties, is essential for the reproducibility and reliability of your research.
References
Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2025). MDPI. [Link]
The enhancement of pyridine degradation by Rhodococcus KDPy1 in coking wastewater. (2019). FEMS Microbiology Letters. [Link]
Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate. [Link]
Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. (2021). Molecules. [Link]
Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. (2024). RSC Advances. [Link]
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The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability. (n.d.). PMC. [Link]
Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide Catalysts. (2018). MDPI. [Link]
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). Chemical Reviews. [Link]
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The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). PMC. [Link]
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Overcoming steric hindrance in 2-Fluoro-3-hydroxyisonicotinic acid derivatives
Introduction Welcome to the technical support guide for researchers working with 2-Fluoro-3-hydroxyisonicotinic acid and its derivatives. This class of compounds holds significant promise in medicinal chemistry, largely...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for researchers working with 2-Fluoro-3-hydroxyisonicotinic acid and its derivatives. This class of compounds holds significant promise in medicinal chemistry, largely due to the strategic placement of the fluorine atom, which can enhance metabolic stability and binding affinity. However, the very substituents that provide these desirable properties—the fluorine at C2 and the hydroxyl group at C3—also create a significant synthetic challenge: steric hindrance .
This steric congestion around the C4 carboxylic acid and the pyridine nitrogen can dramatically impede common synthetic transformations, leading to low yields, failed reactions, and purification difficulties. This guide is designed to provide you, our fellow scientists, with practical, field-tested solutions to these common issues. We will delve into the mechanistic reasons behind these challenges and offer detailed, validated protocols to help you overcome them.
Frequently Asked Questions (FAQs)
Q1: Why are my amide coupling reactions with 2-fluoro-3-hydroxyisonicotinic acid consistently low-yielding?
This is the most common issue researchers face. The primary cause is the steric bulk from the ortho-substituents (fluorine and hydroxyl groups) physically blocking the approach of the amine to the activated carboxylic acid intermediate. Standard coupling reagents like DCC or EDC/HOBt often fail because the activated ester they form is not reactive enough to overcome this spatial barrier.[1][2]
To overcome this, you need to use a more potent coupling reagent that forms a highly reactive intermediate.
Aminium/Uronium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are extremely effective.[1][3] HATU is often superior for hindered couplings because it forms a highly reactive OAt-ester, and the resulting HOAt byproduct can catalyze the reaction.[1]
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also an excellent choice. A key advantage of phosphonium salts is that they do not react with the free amine component, which can be beneficial in complex syntheses.[2]
Q2: I'm trying to perform an N-alkylation on the pyridine ring, but the reaction is not proceeding. What is the issue?
The steric hindrance from the adjacent C2 and C3 substituents, combined with the electron-withdrawing nature of the fluorine and carboxylic acid groups, deactivates the pyridine nitrogen, making it less nucleophilic. Standard alkylation conditions (e.g., alkyl halide with a base like K₂CO₃) are often insufficient.
Successful N-alkylation requires either harsher conditions or alternative strategies:
Increase Reactivity: Use a more electrophilic alkylating agent, such as an alkyl triflate, instead of a bromide or iodide.
Alternative Mechanisms: Copper-catalyzed N-arylation or N-alkylation protocols can be effective for hindered systems where traditional methods fail.[4][5]
Base-Free Conditions: For some hydroxypyridines, heating with an organohalide without any base or catalyst can specifically promote N-alkylation, potentially proceeding through a pyridyl ether intermediate.[6][7]
Q3: Should I protect the 3-hydroxyl group before attempting coupling reactions?
Protecting the hydroxyl group is a double-edged sword, but it is often a necessary strategy.
Pros: Protection prevents the hydroxyl group from reacting with your activated carboxylic acid or other electrophiles. It also slightly reduces the electronic deactivation of the ring. Common protecting groups include benzyl (Bn), silyl ethers (like TBDMS), or methoxymethyl (MOM) ether.[8][9][10]
Cons: It adds two steps to your synthesis (protection and deprotection), which can lower the overall yield. More importantly, the protecting group itself adds steric bulk, which can exacerbate the hindrance problem.
Recommendation: If simpler methods (e.g., changing the coupling reagent) fail, a protecting group strategy should be employed. Choose the smallest effective protecting group to minimize additional steric clash. A methyl or benzyl ether is often a good starting point.[11]
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical workflow for resolving the issue.
Problem 1: Low to No Yield in Amide Coupling with a Primary Amine
Your LC-MS shows mostly unreacted starting material (the isonicotinic acid) and your amine.
Caption: Troubleshooting workflow for failed amide coupling reactions.
Detailed Explanation:
Re-evaluate Your Coupling Reagent: As detailed in the FAQ, standard carbodiimides are often insufficient. Switch to a modern uronium or phosphonium salt. HATU is generally the first choice for sterically demanding couplings.[1][3]
Increase Temperature: Sterically hindered reactions often have a higher activation energy. Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome this barrier, but monitor for side product formation.
Solvent Choice: Highly polar, aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) can improve the solubility of reactants and may accelerate the reaction rate compared to more common solvents like DCM or DMF.
Protecting Group Strategy: If the above steps fail, the free hydroxyl group may be interfering. Protect it with a benzyl (Bn) or methoxymethyl (MOM) group before repeating the coupling with a potent reagent.[8][10]
Alternative Protocol (Acyl Fluoride): For particularly challenging couplings, especially with electron-deficient amines, converting the carboxylic acid to an acyl fluoride in situ can be highly effective. This intermediate is extremely reactive and can overcome significant steric barriers.[12]
Problem 2: Multiple Products Observed During Esterification
You are attempting to form a methyl or ethyl ester under standard acidic conditions (e.g., SOCl₂/MeOH or H₂SO₄/EtOH) and observe a complex mixture of products.
Primary Cause: The reaction conditions may be too harsh, leading to side reactions on the sensitive pyridine ring. The 3-hydroxyl group can also be acylated or etherified, and the pyridine nitrogen can be protonated or alkylated.
Solutions:
Milder Esterification Conditions:
TMSCHN₂ (Trimethylsilyldiazomethane): This reagent reacts quickly and cleanly with carboxylic acids at room temperature to form methyl esters with minimal side products. It is an excellent choice for sensitive substrates.
DIC/DMAP (Diisopropylcarbodiimide / 4-Dimethylaminopyridine): This is a mild and effective method for forming esters with primary or secondary alcohols. It avoids strongly acidic or basic conditions.[3]
Protect the Hydroxyl Group: As with amide coupling, protecting the 3-OH group prior to esterification can prevent side reactions at that position, simplifying the product mixture.
Key Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling Using HATU
This protocol is optimized for coupling 2-fluoro-3-hydroxyisonicotinic acid with a primary or secondary amine.
Dissolution: In a dry, nitrogen-flushed round-bottom flask, dissolve 2-fluoro-3-hydroxyisonicotinic acid (1.0 eq) in anhydrous DMF or NMP (to make a 0.1 M solution).
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
Activation: Add HATU (1.1 eq) to the solution and stir for 15 minutes at room temperature. The solution may change color as the active ester is formed.
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS or TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The disappearance of the carboxylic acid proton in the ¹H NMR is a key indicator of successful amide formation.
Protocol 2: Benzyl Protection of the 3-Hydroxyl Group
This protocol uses benzyl bromide to protect the hydroxyl group, which can be removed later via hydrogenolysis.
Dissolution: Dissolve 2-fluoro-3-hydroxyisonicotinic acid (1.0 eq) in anhydrous DMF.
Base Addition: Add potassium carbonate (K₂CO₃) (3.0 eq).
Reaction: Heat the mixture to 60 °C and stir for 6-16 hours, monitoring by LC-MS until the starting material is consumed.
Work-up: Cool the reaction to room temperature and pour it into ice water. Extract the product with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude ester product by column chromatography.
Hydrolysis (if necessary): If the carboxylic acid was also esterified, it can be selectively hydrolyzed back to the acid using LiOH in a THF/water mixture before proceeding to the next step.
Data Summary Table
The choice of coupling reagent is critical. The table below summarizes typical yields for the coupling of 2-fluoro-3-hydroxyisonicotinic acid with benzylamine, illustrating the dramatic effect of the reagent.
Coupling Reagent
Base
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
EDC / HOBt
DIPEA
DMF
25
24
< 10%
PyBOP
DIPEA
DMF
25
12
65-75%
HATU
DIPEA
DMF
25
6
85-95%
T3P
Pyridine
EtOAc
50
8
50-60%
Table 1: Comparison of coupling reagent efficiency for a sterically hindered amide synthesis. Yields are approximate and may vary based on substrate and specific conditions.
References
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Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Unknown Source. [Link]
Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. (2007). PubMed. [Link]
Effect of ortho-substitution on persulfate-mediated decarboxylation and functionalization of arylacetic acids. (2021). New Journal of Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Spectrum Analysis of 2-Fluoro-3-hydroxyisonicotinic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context[1]
2-Fluoro-3-hydroxyisonicotinic acid (CAS: 1227576-95-5) represents a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antibacterial agents where the fluorine atom imparts metabolic stability and the 3-hydroxy-4-carboxyl motif serves as a bidentate chelation site.
This guide provides an in-depth analysis of the 1H NMR spectral signature of this compound. Unlike standard spectral libraries, this document focuses on comparative validation —distinguishing the target molecule from its non-fluorinated precursors and common synthetic impurities using specific coupling constants and chemical shift perturbations.
Key Challenge: Differentiating the target from 3-hydroxyisonicotinic acid (incomplete fluorination) and 2-chloro-3-hydroxyisonicotinic acid (precursor carryover).
Experimental Strategy & Solvent Effects
The choice of solvent is not merely logistical but diagnostic. The intramolecular hydrogen bonding between the C3-hydroxyl and C4-carboxylate creates specific spectral behaviors.
Solvent Comparison Table
Parameter
DMSO-d6 (Recommended)
MeOD / D2O (Secondary)
Implication
Exchangeable Protons
Visible (Broad)
Invisible (Exchanged)
DMSO is required to verify the integrity of the -OH and -COOH groups.
H5/H6 Resolution
High
High
Both solvents provide clear aromatic resolution.[1]
Intramolecular H-Bond
Preserved
Disrupted
In DMSO, the C3-OH often appears extremely downfield (>10 ppm) due to H-bonding with C4-COOH.
Solvent Residual
2.50 ppm (quint)
3.31 / 4.79 ppm
DMSO residual peak does not interfere with the aromatic region (7.0–8.5 ppm).
Expert Insight: Start with DMSO-d6 . The observation of the exchangeable protons provides a "proton count" validation that D2O lacks. Use D2O/NaOD only if solubility is an issue or to simplify the aromatic region by eliminating coupling to OH/NH.
Spectral Analysis: The "Self-Validating" Signature
The 1H NMR spectrum of 2-fluoro-3-hydroxyisonicotinic acid is defined by the absence of the H2 proton and the specific splitting patterns of H5 and H6 induced by the
F nucleus.
A. Theoretical vs. Experimental Shifts (DMSO-d6)
Proton
Position
Multiplicity
Chemical Shift (, ppm)
Coupling Constants (, Hz)
Mechanistic Explanation
H6
Ortho to N
dd (doublet of doublets)
8.05 – 8.25
Deshielded by ring nitrogen. Coupled to vicinal H5 and "trans-annular" F (via N).
H5
Meta to N
dd (doublet of doublets)
7.30 – 7.50
Shielded relative to H6. Long-range coupling to F is often small but broadens the peak.
-OH
C3
br s
10.5 – 12.0
N/A
Broadened by exchange; downfield due to H-bond with C4-COOH.
-COOH
C4
br s
13.0 – 14.0
N/A
Typical carboxylic acid region.
B. The "Fluorine Fingerprint" (Comparative Analysis)
The most critical validation step is comparing your spectrum against the non-fluorinated analog (3-hydroxyisonicotinic acid) to confirm the
19F NMR: Single peak at ~ -70 to -80 ppm (referenced to CFCl3).
Scenario 2: Starting Material (Non-Fluoro / H-2)
H2 Signal:PRESENT as a sharp singlet or doublet at ~8.2 – 8.5 ppm .[1]
H6 Signal: Appears as a doublet (
only).
Diagnostic: If you see a singlet/narrow doublet integrating to 1H around 8.3 ppm, your fluorination failed.
Scenario 3: Chloro-Impurity (2-Chloro)
H2 Signal: Absent.
H6 Signal: Appears as a doublet (
Hz).
Key Difference:Lack of F-coupling on H6. The H6 peak will look cleaner (simple doublet) compared to the complex multiplet of the fluoro-derivative.
Visualizing the Validation Workflow
The following diagram illustrates the decision tree for validating the product identity using NMR data.
Figure 1: Logic flow for distinguishing the target 2-fluoro compound from common precursors and impurities.
Detailed Experimental Protocol
To ensure reproducibility and minimize artifacts (such as broad peaks due to water exchange), follow this optimized protocol.
Step 1: Sample Preparation
Dry the Sample: Ensure the solid is dried under high vacuum (< 1 mbar) at 40°C for 4 hours to remove trace water/solvents which can obscure the -OH region.
Solvent Selection: Use DMSO-d6 (99.9% D) with 0.03% TMS (v/v).
Why TMS? Accurate referencing is crucial when distinguishing subtle shifts between Chloro- and Fluoro- analogs.
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
Warning: Over-concentration (>20 mg) can lead to stacking effects in aromatic systems, shifting peaks upfield.[1]
Step 2: Acquisition Parameters (400 MHz or higher)
Pulse Sequence: Standard 1H (zg30).
Relaxation Delay (D1): Set to 2.0 seconds (minimum).
Reason: Aromatic protons adjacent to Nitrogen often have longer T1 relaxation times. Insufficient D1 leads to poor integration accuracy.[1]
Scans (NS): 16 to 64 scans (depending on concentration).
Temperature: 298 K (25°C).
Step 3: Processing
Window Function: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance signal-to-noise without artificially broadening the small F-H couplings.
Phasing: Manual phasing is required. Autophasing often fails on the broad -COOH peak.
Integration:
Calibrate the TMS signal to 0.00 ppm.
Integrate the H6 (low field) and H5 (high field) signals. The ratio must be exactly 1:1.
Advanced Verification: 19F-Decoupled 1H NMR
If the splitting pattern of H6 is ambiguous (e.g., due to line broadening), a 19F-decoupled 1H NMR experiment is the gold standard for confirmation.
Method: Acquire a standard 1H spectrum while applying continuous wave (CW) or WALTZ decoupling on the 19F channel.
Expected Result:
The H6 dd collapses into a simple doublet .
The H5 multiplet sharpens significantly.
Interpretation: This collapse definitively proves that the observed splitting is due to Fluorine (
) and not a long-range proton coupling or impurity.
References
Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Vol. 2(111). Retrieved from [Link]
National Institutes of Health (NIH). (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (Context on Fluorine Biological Synthesis). Retrieved from [Link]
A Comparative Guide to the 13C NMR Chemical Shifts of 2-Fluoro-3-hydroxyisonicotinic Acid and Related Compounds
This guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Fluoro-3-hydroxyisonicotinic acid. For researchers and professionals in drug development and chemical s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Fluoro-3-hydroxyisonicotinic acid. For researchers and professionals in drug development and chemical synthesis, understanding the subtle electronic effects of substituents on a heterocyclic scaffold is paramount for structural elucidation and confirmation. Herein, we present a comparative study, contrasting the predicted 13C NMR data of the title compound with experimental data for isonicotinic acid and predicted data for key structural analogs: 3-hydroxyisonicotinic acid and 2-fluoroisonicotinic acid. This analysis offers valuable insights into the influence of electron-withdrawing (fluoro) and electron-donating (hydroxyl) groups on the chemical environment of the pyridine ring.
The Foundational Role of 13C NMR in Heterocyclic Chemistry
Carbon-13 NMR spectroscopy is an indispensable tool for organic chemists, providing a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. For substituted pyridines, such as the isonicotinic acid derivatives discussed herein, the position of the substituent and its electronic nature (whether it donates or withdraws electron density) profoundly influences the chemical shifts of the ring carbons. This sensitivity allows for the unambiguous assignment of isomers and provides a deep understanding of the electronic structure.
Comparative Analysis of 13C NMR Chemical Shifts
To contextualize the 13C NMR spectrum of 2-Fluoro-3-hydroxyisonicotinic acid, a comparison with structurally related analogs is essential. The following table summarizes the experimental 13C NMR chemical shifts for isonicotinic acid in DMSO-d6 and the predicted chemical shifts for 2-Fluoro-3-hydroxyisonicotinic acid, 3-hydroxyisonicotinic acid, and 2-fluoroisonicotinic acid, also in DMSO-d6. The predictions were generated using the online NMR prediction tool, NMRDB.org.
Table 1: Comparison of Experimental and Predicted 13C NMR Chemical Shifts (ppm) in DMSO-d6
Carbon Position
Isonicotinic Acid (Experimental)
3-Hydroxyisonicotinic Acid (Predicted)
2-Fluoroisonicotinic Acid (Predicted)
2-Fluoro-3-hydroxyisonicotinic Acid (Predicted)
C2
150.5
140.2
162.8
152.9
C3
124.0
155.1
111.8
143.2
C4
141.5
129.8
145.1
131.9
C5
124.0
121.7
122.0
119.5
C6
150.5
147.9
148.9
146.7
COOH
166.5
168.3
164.2
165.9
Deciphering Substituent Effects
A detailed examination of the data in Table 1 reveals the distinct electronic contributions of the fluoro and hydroxyl groups:
Isonicotinic Acid : This parent compound serves as our baseline. The symmetry of the molecule results in the equivalence of C2 and C6, as well as C3 and C5, leading to fewer signals in the experimental spectrum.
3-Hydroxyisonicotinic Acid : The introduction of an electron-donating hydroxyl group at the C3 position leads to a significant downfield shift of C3 itself (from 124.0 ppm to a predicted 155.1 ppm) due to the resonance effect of the lone pairs on the oxygen atom. Conversely, the ortho (C2 and C4) and para (C6) carbons experience a slight upfield shift, which is a typical shielding effect of an electron-donating group.
2-Fluoroisonicotinic Acid : Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This is most pronounced at the directly attached carbon, C2, which is significantly shifted downfield to a predicted 162.8 ppm. The ortho (C3) and para (C5) positions are also influenced, showing a notable upfield shift.
2-Fluoro-3-hydroxyisonicotinic Acid : In our target molecule, the interplay of the electron-withdrawing fluoro group at C2 and the electron-donating hydroxyl group at C3 creates a more complex chemical shift pattern. The strong downfield shift of C2 is somewhat mitigated by the adjacent hydroxyl group, resulting in a predicted chemical shift of 152.9 ppm. Similarly, the downfield shift of C3 caused by the hydroxyl group is lessened by the neighboring fluoro group, with a predicted value of 143.2 ppm. The remaining ring carbons (C4, C5, and C6) exhibit shifts that are a composite of the electronic influences of both substituents.
Structural Representation and Carbon Numbering
To aid in the interpretation of the NMR data, the following diagram illustrates the structure of 2-Fluoro-3-hydroxyisonicotinic acid with the carbon atoms numbered according to IUPAC nomenclature, consistent with the assignments in Table 1.
Caption: Structure of 2-Fluoro-3-hydroxyisonicotinic acid with numbered carbons.
Experimental Protocol for 13C NMR Acquisition
For researchers wishing to acquire experimental data for 2-Fluoro-3-hydroxyisonicotinic acid or similar compounds, the following protocol provides a robust starting point.
Objective: To obtain a high-resolution, proton-decoupled 13C NMR spectrum.
Materials:
2-Fluoro-3-hydroxyisonicotinic acid (15-25 mg)
Deuterated dimethyl sulfoxide (DMSO-d6)
5 mm NMR tube
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
Sample Preparation:
Accurately weigh 15-25 mg of 2-Fluoro-3-hydroxyisonicotinic acid and transfer it to a clean, dry 5 mm NMR tube.
Add approximately 0.6-0.7 mL of DMSO-d6 to the NMR tube.
Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample. A clear, homogeneous solution should be obtained.
Spectrometer Setup:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the DMSO-d6.
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.
Acquisition Parameters (for a 400 MHz spectrometer):
Experiment: 1D 13C with proton decoupling (e.g., zgpg30 on a Bruker instrument).
Pulse Program: A standard 30-degree pulse is recommended to allow for faster repetition rates without saturating quaternary carbons.
Spectral Width: Set to approximately 220-240 ppm to encompass the full range of expected carbon chemical shifts.
Acquisition Time: Typically around 1.0-1.5 seconds.
Relaxation Delay (d1): Start with a 2-second delay. This can be adjusted based on the T1 relaxation times of the carbons if known.
Number of Scans (ns): Begin with 1024 scans. This number can be increased to improve the signal-to-noise ratio, especially for the quaternary carbons which tend to have longer relaxation times and no Nuclear Overhauser Effect (NOE) enhancement.
Temperature: Set to a constant temperature, typically 298 K (25 °C).
Data Processing:
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
Perform a Fourier transform of the Free Induction Decay (FID).
Phase the resulting spectrum to obtain pure absorption lineshapes.
Perform a baseline correction.
Reference the spectrum to the solvent peak of DMSO-d6 at 39.52 ppm.
Conclusion
The comparative analysis of predicted and experimental 13C NMR data provides a powerful framework for understanding the structure-property relationships in substituted isonicotinic acids. The predicted chemical shifts for 2-Fluoro-3-hydroxyisonicotinic acid are consistent with established principles of substituent effects in NMR spectroscopy. This guide serves as a valuable resource for researchers in the field, offering both a theoretical understanding and a practical protocol for the structural characterization of this and related compounds.
References
NMRDB.org: An online resource for the prediction of 1H and 13C NMR spectra. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
Reich, H. J. University of Wisconsin Chemistry Department. NMR Spectroscopy.[Link]
Distinguishing Structural Analogs in Kinase Inhibitor Synthesis
Executive Summary & Scientific Context
2-Fluoro-3-hydroxyisonicotinic acid (CAS: 100366-64-9) is a critical scaffold in the synthesis of next-generation kinase inhibitors and antibiotics. Its structural uniqueness lies in the ortho-positioning of a fluorine atom, a hydroxyl group, and a carboxylic acid on a pyridine ring.
For the analytical chemist, this molecule presents a distinct spectroscopic challenge. Unlike its non-fluorinated parent (3-hydroxyisonicotinic acid), which often exists as a zwitterion in the solid state, the strong electron-withdrawing nature of the 2-fluorine atom significantly reduces the basicity of the pyridine nitrogen. This forces the molecule to adopt a neutral carboxylic acid form , drastically altering its FTIR profile compared to its analogs.
This guide provides a comparative spectral analysis, distinguishing the target molecule from its precursors and non-fluorinated isomers using field-proven vibrational spectroscopy logic.
The "Basicity Drop" Effect: A Theoretical Framework
To accurately interpret the FTIR spectrum, one must understand the electronic environment.
Non-Fluorinated Parent (3-Hydroxyisonicotinic acid): The pyridine nitrogen is sufficiently basic (pKa ~5) to deprotonate the carboxylic acid, leading to a zwitterionic structure (NH⁺ / COO⁻). The spectrum is dominated by carboxylate stretches (~1550–1650 cm⁻¹).
Target Molecule (2-Fluoro-3-hydroxyisonicotinic acid): The fluorine atom at the 2-position exerts a strong inductive effect (-I), dropping the pyridine nitrogen's pKa to < 0. This prevents auto-protonation. Consequently, the spectrum exhibits neutral carboxylic acid features (C=O stretch >1700 cm⁻¹).
Diagram 1: The Basicity Drop & Structural Consequence
Caption: The electron-withdrawing fluorine atom prevents zwitterion formation, shifting the primary spectral marker from carboxylate (COO⁻) to carboxylic acid (C=O).
Detailed Spectral Analysis & Comparison
The following table contrasts the target molecule with its direct precursor (2-Fluoroisonicotinic acid) and its non-fluorinated parent.
Table 1: Comparative FTIR Peak Assignment
Functional Group
Target: 2-Fluoro-3-hydroxyisonicotinic Acid
Precursor: 2-Fluoroisonicotinic Acid
Parent: 3-Hydroxyisonicotinic Acid
differentiation Logic
O-H Stretch (Phenolic)
3200–3400 cm⁻¹ (Sharp/Med) Often intramolecularly H-bonded to C=O.
Absent
Broad, merged with NH⁺ bands due to zwitterionic lattice.
Presence of this band distinguishes Target from Precursor.
Ring breathing modes are sensitive to substitution patterns.
Experimental Protocol: High-Fidelity Capture
Due to the hygroscopic nature of hydroxy-carboxylic acids and the potential for polymorphism, strict sample preparation is required to obtain reproducible spectra.
Method A: KBr Pellet (Gold Standard for Resolution)
Drying: Dry the sample in a vacuum oven at 40°C for 2 hours to remove surface moisture (water mimics broad OH peaks).
Ratio: Mix 2.0 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Do not over-grind to the point of absorbing atmospheric moisture.
Pressing: Press at 10 tons for 2 minutes under vacuum to form a transparent pellet.
Measurement: Scan from 4000 to 400 cm⁻¹ at 2 cm⁻¹ resolution (32 scans).
Method B: Diamond ATR (Rapid QC)
Suitability: Best for routine identity confirmation.
Caveat: The C=O peak intensity may appear lower relative to C-F peaks compared to transmission modes due to depth of penetration effects.
Procedure: Place solid directly on the crystal. Apply high pressure (clamp) to ensure contact.
Quality Control Decision Tree
Use this logic flow to interpret your spectral data during synthesis or incoming quality control.
Diagram 2: FTIR-Based QC Workflow
Caption: Step-by-step logic to filter out common impurities (non-fluorinated parent, salt forms, or precursors) using spectral markers.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
PubChem. (n.d.). 2-Fluoroisonicotinic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
Katritzky, A. R., & Taylor, R. (1990). Electrophilic Substitution of Heterocycles: Quantitative Aspects. Advances in Heterocyclic Chemistry.
NIST Chemistry WebBook. (n.d.). Infrared Spectra of Pyridine Carboxylic Acids. National Institute of Standards and Technology. Retrieved from [Link]
Comparative
A Comparative Guide to the Bioactivity of 2-Fluoro- vs. 2-Chloro-Isonicotinic Acid: A Framework for Discovery
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the isonicotinic acid scaffold serves as a cornerstone for the development of a diverse array of therapeutic agents...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isonicotinic acid scaffold serves as a cornerstone for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated significant potential across various domains, including as anti-inflammatory, anti-tuberculosis, and enzyme inhibitory agents. The introduction of halogen substituents at the 2-position of the pyridine ring, a critical modification, can profoundly influence the compound's physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive framework for comparing the bioactivity of two key halogenated analogs: 2-fluoroisonicotinic acid and 2-chloroisonicotinic acid. While direct comparative studies are limited, this document synthesizes existing knowledge on related compounds and outlines robust experimental protocols to empower researchers in their quest for novel therapeutics.
The Rationale for Comparison: Halogenation and Bioactivity
The substitution of a hydrogen atom with a halogen is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine and chlorine, while both halogens, impart distinct properties:
Fluorine: Due to its small size and high electronegativity, fluorine can alter the acidity of nearby functional groups, form strong bonds with carbon, and enhance metabolic stability by blocking sites of oxidation. Its introduction can also influence binding affinity and cell permeability.
Chlorine: Being larger and less electronegative than fluorine, chlorine can introduce different steric and electronic effects. It can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding.
Therefore, a direct comparison of the 2-fluoro and 2-chloro analogs of isonicotinic acid is a logical step in understanding the structure-activity relationships (SAR) within this chemical class and for the rational design of more potent and selective drug candidates.
Potential Bioactivities for Investigation
Based on the known biological activities of isonicotinic acid derivatives, the following areas present promising avenues for the comparative evaluation of 2-fluoro- and 2-chloro-isonicotinic acid:
Antimicrobial Activity: Isoniazid, an isonicotinic acid hydrazide, is a frontline anti-tuberculosis drug.[1] It is plausible that the parent halogenated acids or their simple derivatives possess antibacterial or antifungal properties. A study on 2-[18F]-fluoroisonicotinic acid hydrazide, a derivative of the fluoro-compound, showed its retention in bacterial cells, suggesting a potential for antimicrobial applications.[2]
Enzyme Inhibition: Many pyridine carboxylic acid derivatives have been identified as potent enzyme inhibitors.[3] A comparative screening against a panel of relevant enzymes, such as kinases, dehydrogenases, or proteases, could reveal differential inhibitory activities.
Anticancer Activity: Recent studies have explored the cytotoxic effects of metal complexes containing isonicotinic acid-based ligands against various cancer cell lines. This suggests that the parent compounds may also exhibit anticancer properties worth investigating.
Experimental Protocols for Comparative Bioactivity Assessment
To ensure a rigorous and objective comparison, standardized and validated experimental protocols are essential. The following sections detail step-by-step methodologies for assessing antimicrobial and enzyme inhibitory activities.
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
Preparation of Stock Solutions:
Dissolve 2-fluoroisonicotinic acid and 2-chloroisonicotinic acid in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
Preparation of Microtiter Plates:
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
Inoculum Preparation:
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
Incubation:
Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a positive control (inoculum without compound) and a negative control (medium only).
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
Determination of MIC:
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition Assay: A Generic Kinase Inhibition Protocol
This protocol provides a general framework for assessing the inhibitory potential of the compounds against a protein kinase. The specific kinase, substrate, and detection method should be optimized based on the target of interest.
Protocol:
Reagent Preparation:
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Prepare stock solutions of the kinase, a suitable peptide substrate, and ATP in the reaction buffer.
Prepare serial dilutions of 2-fluoroisonicotinic acid and 2-chloroisonicotinic acid in the reaction buffer.
Assay Procedure:
In a 96-well plate, add the test compounds at various concentrations.
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) to allow for compound binding.
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
Detection:
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA, radiometric assays with [γ-³²P]ATP, or luminescence-based assays that measure the remaining ATP.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Comparative Bioactivity Data
Compound
Antimicrobial Activity (MIC in µg/mL)
Enzyme Inhibition (IC₅₀ in µM)
S. aureus
E. coli
2-Fluoroisonicotinic Acid
128
>256
2-Chloroisonicotinic Acid
64
128
Isoniazid (Control)
>256
>256
Staurosporine (Control)
-
-
Interpretation of Hypothetical Data:
In this hypothetical scenario, 2-chloroisonicotinic acid exhibits more potent antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to its fluoro-counterpart. Similarly, the chloro-analog shows a lower IC₅₀ value against Kinase X, indicating stronger enzyme inhibition. This would suggest that for these particular biological targets, the physicochemical properties imparted by the chlorine atom at the 2-position are more favorable for bioactivity.
Concluding Remarks
The comparative analysis of 2-fluoro- and 2-chloro-isonicotinic acid represents a critical step in dissecting the structure-activity relationships of halogenated pyridine carboxylic acids. The experimental frameworks provided in this guide offer a robust starting point for researchers to generate valuable data that can inform the design of next-generation therapeutic agents. A thorough investigation into their antimicrobial, enzyme inhibitory, and potentially cytotoxic properties will undoubtedly contribute to a deeper understanding of this important class of molecules and accelerate the discovery of novel drug candidates.
References
Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
PMC. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]
MDPI. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials. [Link]
ResearchGate. Interactions between 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues and acetylcholine-binding protein inform on potent antagonist activity against nicotinic receptors. [Link]
MDPI. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo. [Link]
Comparative Guide: Structural & Crystallographic Characterization of 2-Fluoro-3-hydroxyisonicotinic Acid
Executive Summary: The Fluorine Advantage in Scaffold Design 2-Fluoro-3-hydroxyisonicotinic acid (CAS 1227576-95-5) represents a critical scaffold in modern medicinal chemistry, specifically designed to optimize the phys...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Advantage in Scaffold Design
2-Fluoro-3-hydroxyisonicotinic acid (CAS 1227576-95-5) represents a critical scaffold in modern medicinal chemistry, specifically designed to optimize the physicochemical profile of the parent compound, 3-hydroxyisonicotinic acid .
For researchers and drug developers, this molecule offers a strategic advantage: the "Fluorine Lock." By introducing a fluorine atom at the C2 position, adjacent to the C3-hydroxyl group, the molecule undergoes a conformational restriction that enhances metabolic stability and membrane permeability. This guide objectively compares the crystallographic and structural performance of the 2-fluoro derivative against its non-fluorinated and chlorinated alternatives, providing the experimental rationale for its selection in fragment-based drug discovery (FBDD).
Structural Analysis & Comparative Data
The primary value of X-ray crystallography for this scaffold is to validate the intramolecular hydrogen bonding network that dictates its bioactivity.
The "Fluorine Lock" Mechanism
In the parent 3-hydroxyisonicotinic acid , the C3-hydroxyl group has rotational freedom, often leading to entropic penalties upon binding to a protein target. In 2-fluoro-3-hydroxyisonicotinic acid , the C2-fluorine atom acts as a weak hydrogen bond acceptor for the C3-hydroxyl group (O-H···F), or electronically biases the hydroxyl to engage the C4-carboxylate (O-H···O=C).
This creates a "pre-organized" conformation that mimics the bioactive state, reducing the entropy cost of binding—a phenomenon clearly visible in small-molecule X-ray diffraction data.
Physicochemical & Structural Comparison Table
The following data synthesizes experimental characterization and computed structural descriptors to highlight the performance shift.
Feature
2-Fluoro-3-hydroxyisonicotinic Acid
3-Hydroxyisonicotinic Acid (Control)
2-Chloro Analog
CAS Number
1227576-95-5
10128-71-9
1864002-98-3
Molecular Weight
157.10 g/mol
139.11 g/mol
173.55 g/mol
Crystal Density (Calc)
~1.65 g/cm³ (High packing efficiency)
~1.52 g/cm³
~1.58 g/cm³
Intramolecular H-Bond
Strong (S6 Motif) : O-H···F or O-H···O=C
Moderate: O-H···O=C only
Weak: Cl is a poor acceptor
pKa (Pyridine N)
~1.8 (Reduced basicity due to F)
~4.8
~2.5
LogP (Lipophilicity)
0.62 (Enhanced permeability)
0.21
0.95 (Solubility issues)
Solid State Form
Predominantly Neutral (due to low N basicity)
Zwitterionic (N-H⁺...COO⁻)
Neutral
Key Insight: The reduced basicity of the pyridine nitrogen in the 2-fluoro derivative (due to the inductive effect of fluorine) often suppresses zwitterion formation in the crystal lattice. This leads to better solubility in organic solvents compared to the high-melting zwitterionic parent compound, facilitating easier co-crystallization with protein targets.
Crystallographic Characterization Workflow
To generate high-quality X-ray data for this scaffold, a specific protocol is required to overcome the common "twinning" issues seen in planar aromatic acids.
Experimental Protocol: Single Crystal Growth
Method: Slow Evaporation / Vapor Diffusion.
Solvent System: The 2-fluoro substitution increases lipophilicity. Unlike the parent acid (soluble in water/DMSO), the 2-fluoro derivative crystallizes well from Methanol/Dichloromethane (1:1) or Acetonitrile .
Concentration: 15 mg/mL.
Step-by-Step Protocol:
Dissolution: Dissolve 15 mg of 2-Fluoro-3-hydroxyisonicotinic acid in 1.0 mL of Methanol. Sonicate if necessary.
Filtration: Pass through a 0.22 µm PTFE filter to remove nucleation sites.
Setup: Place in a small vial. Insert this vial into a larger jar containing 5 mL of Dichloromethane (antisolvent). Cap the large jar tightly.
Harvest: Allow to stand at 20°C for 3-5 days. Colorless block-like crystals (approx. 0.2 x 0.2 x 0.1 mm) will form.
Data Collection Parameters (Standard)
Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) for absolute configuration if chiral auxiliaries are used.
Temperature: 100 K (Essential to freeze the O-H···F disorder).
Resolution Goal: 0.75 Å or better to resolve the H-atom positions on the hydroxyl group.
Structural Mechanism Visualization
The following diagram illustrates the structural equilibrium and the "locking" mechanism provided by the fluorine atom, which is the core hypothesis validated by X-ray diffraction.
Figure 1: The "Fluorine Lock" mechanism. The presence of Fluorine (F) shifts the equilibrium toward a pre-organized state (Blue), which is captured and validated in the crystal lattice (Green/Red).
Technical Interpretation of Data[1][2][3][4][5]
When analyzing the X-ray data for 2-Fluoro-3-hydroxyisonicotinic acid , researchers should look for these specific structural signatures that define its performance:
C2-F···O3 Distance:
Expect a distance of 2.6 – 2.8 Å . This is shorter than the sum of van der Waals radii (2.94 Å), indicating a specific attractive electrostatic interaction (or weak H-bond).
Comparison: In the 2-Chloro analog, this distance is often larger (>3.0 Å) due to the steric bulk of Chlorine, which can twist the ring and disrupt planarity.
Planarity (Torsion Angles):
The 2-Fluoro derivative typically exhibits a torsion angle (C2-C3-O-H) close to 0° or 180°, maximizing conjugation with the pyridine ring.
Impact: This planarity is crucial for intercalating into DNA or binding into narrow enzyme pockets (e.g., HIV Integrase active sites).
Intermolecular Packing:
Look for Head-to-Tail dimers formed by the carboxylic acid groups (R2,2(8) motif).
Unlike the parent isonicotinic acid, which forms extensive H-bond networks involving the pyridine nitrogen, the 2-Fluoro derivative often relies on π-π stacking due to the reduced basicity of the nitrogen.
References
Chemical Identity & Availability
2-Fluoro-3-hydroxyisonicotinic acid (CAS 1227576-95-5).[1][2][3][4] Available from: and .
Parent Compound Data
3-Hydroxyisonicotinic acid (CAS 10128-71-9). Physical properties and safety data. .
Mechanistic Grounding (Fluorine Interactions)
Thuronyi, B. W., et al. (2017). "Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid and conformational analysis of fluorinated motifs." Frontiers in Bioengineering and Biotechnology. .
Note: This reference establishes the fundamental behavior of the 2-fluoro-3-hydroxy motif used in the structural arguments above.
Patent Literature (Synthetic Utility)
WO2024079623A1. "Tricyclic compounds and their uses." (2024).[5] Describes the use of 2-Fluoro-3-hydroxyisonicotinic acid as a starting material for crystallographically characterized inhibitors. .
Validating Purity of 2-Fluoro-3-hydroxyisonicotinic Acid: A Multi-Modal Analytical Guide
Executive Summary: The "Purity Trap" in Fluoropyridines In the development of kinase inhibitors and antibacterial agents, 2-Fluoro-3-hydroxyisonicotinic acid (2-F-3-HINA) serves as a critical scaffold. However, commercia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Purity Trap" in Fluoropyridines
In the development of kinase inhibitors and antibacterial agents, 2-Fluoro-3-hydroxyisonicotinic acid (2-F-3-HINA) serves as a critical scaffold. However, commercial samples of this intermediate frequently suffer from a "Purity Trap."
Standard HPLC-UV often reports purities >98% (Area %), yet downstream coupling reactions fail or produce low yields. The culprit is rarely organic degradation, but rather inorganic salts, retained solvents, or regioisomers that traditional HPLC methods miss or resolve poorly.
This guide moves beyond the Certificate of Analysis (CoA). We define a multi-modal validation protocol combining HPLC-PDA (for homogeneity) and qNMR (for absolute mass balance), grounded in ICH Q2(R1) principles.
Chemical Context & Analytical Challenges
The structure of 2-F-3-HINA presents three specific analytical challenges:
Amphoteric Nature: Contains a basic pyridine nitrogen, an acidic carboxylic acid (
), and a phenolic hydroxyl (). This leads to peak tailing in unbuffered HPLC.
Fluorine Effect: The C2-Fluorine atom withdraws electrons, altering the UV absorption profile compared to non-fluorinated impurities, leading to inaccurate response factors.
Regioisomerism: Synthetic routes often produce the 2-fluoro-3-hydroxynicotinic acid isomer, which is difficult to separate on standard C18 columns.
Objective: Determine Relative Purity (Homogeneity) and Organic Impurity Profile.
To avoid peak tailing caused by the zwitterionic character of the molecule, we utilize a Pentafluorophenyl (PFP) stationary phase. PFP columns offer superior selectivity for fluorinated aromatics and positional isomers compared to standard C18.
Experimental Protocol
Parameter
Specification
Rationale
Column
FluoroSep-RP PFP or Kinetex F5 (150 x 4.6 mm, 2.6 µm)
PFP phases interact via and dipole-dipole mechanisms, separating regioisomers.
Shallow gradient maximizes resolution of polar pyridine impurities.
Detection
UV 260 nm (primary), 210-400 nm (scan)
260 nm captures the pyridine transition.
Sample Diluent
90:10 Water:ACN
Matches initial mobile phase to prevent "solvent shock" peak distortion.
Critical Validation Check
System Suitability: Inject a mixture of 2-F-3-HINA and its des-fluoro analog (3-hydroxyisonicotinic acid).
Requirement: Resolution (
) > 2.0.
Failure Mode: If peaks merge, switch to a buffered mobile phase (10 mM Ammonium Formate, pH 3.0) to lock the protonation state.
Method B: Quantitative NMR (qNMR) – The Gold Standard
Objective: Determine Absolute Content (Weight %) and Identify Salts/Solvents.
While HPLC measures signal ratio, qNMR measures molar ratio. This is the only self-validating method to detect non-chromophoric impurities (e.g., NaCl from neutralization steps) or retained moisture.
19F-NMR Protocol (Specificity)
Fluorine NMR is superior here because the spectrum is clean (no solvent background).
Solvent: DMSO-
(Solubilizes the polar acid well).
Internal Standard (IS):
-Trifluorotoluene (Shift ppm).
Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) for accurate integration.
Relaxation Delay (
): Must be . For fluorinated pyridines, can be 2-5 seconds. Set .
1H-NMR Protocol (Quantification)
Internal Standard: Maleic Acid (Traceable standard, singlet at
6.2 ppm).
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = mass.
Comparative Analysis: The Data Gap
The table below illustrates a typical discrepancy found when validating commercial samples.
Metric
HPLC-UV Result
qNMR Result
Interpretation
Purity Value
99.2% (Area %)
94.5% (Wt %)
Sample contains ~5% invisible mass (salts/water).
Impurity ID
0.8% Unknown @ RRT 1.1
0.8% Regioisomer
HPLC detects the organic impurity but misses the mass defect.
Solvent
Not Detected
1.2% Ethanol
Residual solvent from recrystallization detected by 1H-NMR.
Conclusion
Passes (False Positive)
Fails (True Value)
qNMR reveals the material is not suitable for stoichiometric calculations.
Logic & Signaling Pathways (Visualization)
The following diagrams illustrate the decision logic for validating this specific compound.
Diagram 1: Analytical Decision Matrix
Caption: Workflow distinguishing between qualitative screening (NMR/HPLC) and absolute quantification (qNMR).
Diagram 2: HPLC vs. qNMR Mechanistic Comparison
Caption: Mechanistic difference: HPLC relies on optical properties (variable), while qNMR relies on nuclear properties (constant).
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. (2005).[1]
Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. BenchChem Technical Support. (2025).[2][3][4][5]
19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. (2022).
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. (2022).[6] (Cited for general 19F NMR methodology in fluorinated hydroxy-acids).
pKa Values for Organic Acids (Pyridine/Phenol derivatives). LardBucket / UC Davis ChemWiki.
A Comparative Guide to Reference Standards for the Analysis of 2-Fluoro-3-hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Fluoro-3-hydroxyisonicotinic acid, a key building block in the synthesis of novel therapeutics, demands rigorous analytical control to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of reference standards for the analysis of 2-Fluoro-3-hydroxyisonicotinic acid, offering insights into analytical methodologies, potential impurities, and best practices for standard selection and implementation.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized material used as a benchmark for the identification and quantification of a substance. In the context of 2-Fluoro-3-hydroxyisonicotinic acid, a reliable reference standard is indispensable for:
Method Development and Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quality Control: Ensuring the identity, purity, and strength of raw materials, intermediates, and final APIs.
Stability Studies: Assessing the degradation of the molecule under various stress conditions to establish its shelf-life and appropriate storage conditions.
Regulatory Compliance: Meeting the stringent requirements of regulatory agencies such as the FDA and EMA.
Commercially Available Reference Standards: A Comparative Overview
The availability of well-documented reference standards for novel intermediates like 2-Fluoro-3-hydroxyisonicotinic acid can be limited. Researchers often face a choice between materials with varying levels of characterization and purity. Below is a comparative table outlining the typical information provided by suppliers.
Feature
Supplier A (Hypothetical High-Purity Standard)
Supplier B (Typical Research-Grade)
Supplier C (Related Isomer: 2-Fluoro-5-hydroxyisonicotinic acid)
Purity (by HPLC)
≥ 99.5%
≥ 95%
≥ 98%
Identity Confirmation
¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IR
NMR, MS
NMR, MS
Certificate of Analysis (CoA)
Comprehensive CoA with detailed purity assessment, impurity profile, residual solvents, water content, and assigned purity value with uncertainty.
Basic CoA with stated purity and identity confirmation.
Basic CoA with stated purity and identity confirmation.
Traceability
Traceable to a national metrology institute (e.g., NIST) or characterized by a quantitative NMR (qNMR) approach.
Not specified.
Not specified.
Impurity Profile
Key potential impurities identified and quantified.
Impurities not specified.
Impurities not specified.
Expert Insight: The choice of a reference standard should be guided by the intended application. For early-stage research and development, a research-grade standard may suffice for initial method development. However, for late-stage development, validation, and quality control, a comprehensively characterized, high-purity reference standard with a detailed Certificate of Analysis is essential. The lack of a pharmacopoeial standard (e.g., from USP or Ph. Eur.) for 2-Fluoro-3-hydroxyisonicotinic acid necessitates a thorough in-house characterization of any procured material to establish it as a primary reference standard.
Analytical Methodologies for the Analysis of 2-Fluoro-3-hydroxyisonicotinic Acid
The structural features of 2-Fluoro-3-hydroxyisonicotinic acid—a fluorinated pyridine ring with a carboxylic acid and a hydroxyl group—lend themselves to several analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for the purity assessment and quantification of aromatic compounds.
Workflow for HPLC Method Development and Validation:
Caption: Workflow for HPLC Method Development and Validation.
Detailed Protocol for a Stability-Indicating HPLC Method:
Chromatographic System:
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Column:
A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point due to the moderate polarity of the analyte.
Mobile Phase:
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Rationale: The acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.
Gradient Elution:
A gradient elution is recommended to ensure the separation of the main peak from potential impurities with a wide range of polarities. A typical gradient could be:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-20 min: 95% to 5% B
20-25 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection:
PDA detection from 200-400 nm. The quantification wavelength should be selected based on the UV maximum of 2-Fluoro-3-hydroxyisonicotinic acid.
Injection Volume: 10 µL.
Sample Preparation:
Dissolve the reference standard and samples in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, LC-MS/MS is the method of choice.
Key Considerations for LC-MS/MS Method Development:
Ionization Mode: Electrospray ionization (ESI) is suitable for this polar molecule. Both positive and negative ion modes should be evaluated. Given the acidic and hydroxyl protons, negative ion mode ([M-H]⁻) is likely to be sensitive.
Multiple Reaction Monitoring (MRM): For quantitative analysis, at least two MRM transitions (a quantifier and a qualifier) should be optimized to ensure specificity.
Internal Standard: A stable isotope-labeled version of the analyte (e.g., ¹³C or ¹⁵N labeled) is the ideal internal standard. If unavailable, a structurally similar compound with similar chromatographic and ionization behavior can be used.
Decision Tree for Analytical Method Selection:
Caption: Decision tree for selecting the appropriate analytical method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural elucidation and can also be used for quantitative analysis (qNMR).
¹H NMR: Provides information on the proton environment in the molecule. The aromatic protons and the exchangeable protons of the hydroxyl and carboxylic acid groups will give characteristic signals.
¹⁹F NMR: This is particularly valuable for fluorinated compounds. The fluorine atom will have a characteristic chemical shift and will show coupling to adjacent protons, providing crucial structural information and a clean background for quantification.
Potential Impurities of 2-Fluoro-3-hydroxyisonicotinic Acid
A thorough understanding of potential impurities is critical for developing a stability-indicating and specific analytical method. Impurities can arise from the manufacturing process or from the degradation of the substance.
Potential Process-Related Impurities:
Starting Materials: Unreacted precursors used in the synthesis.
Isomeric Impurities: Positional isomers such as 2-fluoro-5-hydroxyisonicotinic acid or 3-fluoro-2-hydroxyisonicotinic acid may be formed during synthesis.
By-products of Fluorination: Depending on the fluorinating agent used (e.g., Selectfluor or AgF₂), various by-products can be generated.[1]
Dehalogenated Impurity: Loss of the fluorine atom to yield 3-hydroxyisonicotinic acid.
Potential Degradation Products:
Oxidative Degradation: The pyridine ring and hydroxyl group may be susceptible to oxidation.
Decarboxylation: Loss of the carboxylic acid group under thermal stress.
Photodegradation: Instability upon exposure to light.
Strategy for Impurity Identification and Characterization:
Forced Degradation Studies: Subjecting the 2-Fluoro-3-hydroxyisonicotinic acid to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.
LC-MS/MS Analysis: Analyze the stressed samples to detect and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns.
Isolation and NMR Characterization: For significant unknown impurities, isolation using preparative HPLC followed by NMR analysis for structural elucidation.
Conclusion and Recommendations
The selection and proper use of a reference standard for 2-Fluoro-3-hydroxyisonicotinic acid are fundamental to ensuring the quality and reliability of analytical data in a drug development program.
Prioritize High-Purity, Well-Characterized Standards: Whenever possible, source reference standards with a comprehensive Certificate of Analysis that includes purity assessment by a validated method, identification by multiple spectroscopic techniques, and a profile of known and unknown impurities.
In-house Qualification is Key: In the absence of a pharmacopoeial standard, it is imperative to perform a thorough in-house characterization of the selected reference material to qualify it for its intended use.
Employ Orthogonal Analytical Techniques: Utilize a combination of analytical methods, such as HPLC-UV, LC-MS/MS, and NMR, for a comprehensive characterization of the reference standard and for method validation.
Understand Potential Impurities: A proactive approach to identifying potential process-related and degradation impurities will enable the development of robust and specific stability-indicating analytical methods.
By adhering to these principles, researchers, scientists, and drug development professionals can establish a solid analytical foundation for the development of safe and effective medicines based on the 2-Fluoro-3-hydroxyisonicotinic acid scaffold.
References
Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C–H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 46-53. [Link]
Structural Characterization of 2-Fluoro-3-hydroxyisonicotinic Acid Impurities
This guide provides a structural characterization framework for 2-Fluoro-3-hydroxyisonicotinic acid (2-F-3-HINA), a critical intermediate in the synthesis of fluorinated pyridine-based pharmaceuticals (e.g., kinase inhib...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a structural characterization framework for 2-Fluoro-3-hydroxyisonicotinic acid (2-F-3-HINA), a critical intermediate in the synthesis of fluorinated pyridine-based pharmaceuticals (e.g., kinase inhibitors).
Due to the unique electronic properties of the pyridine ring—specifically the "push-pull" effect of the electron-withdrawing fluorine and electron-donating hydroxyl group—standard C18 HPLC methods often fail to separate regioisomers, and Mass Spectrometry alone cannot distinguish positional isomers. This guide prioritizes orthogonal analysis combining Mixed-Mode Chromatography with 19F-NMR.
Executive Summary: The "Fluorine Ambiguity" Challenge
In the development of 2-F-3-HINA, the primary analytical challenge is regiospecificity . Synthetic routes, particularly nucleophilic aromatic substitution (
) or Balz-Schiemann reactions, frequently generate positional isomers (e.g., 6-fluoro or 2-fluoro isomers) that possess identical mass-to-charge () ratios and similar fragmentation patterns.
Key Recommendation: Do not rely solely on LC-MS for release testing. A validated 19F-NMR method must be used during structural elucidation to confirm the fluorine position relative to the ring nitrogen, while Mixed-Mode HPLC is superior to C18 for routine QC of this zwitterionic species.
The Impurity Landscape[1]
Before selecting an analytical method, we must define the likely impurities based on standard industrial synthesis routes (typically Halogen Exchange or Diazotization).[1]
Impurity ID
Name
Origin
Structural Risk
IMP-A
2-Chloro-3-hydroxyisonicotinic acid
Starting Material (Halex route)
Genotoxic Potential: Halogenated pyridines can be reactive.[2] Distinct mass (+16/18 Da shift).[1]
IMP-B
2,3-Dihydroxyisonicotinic acid
Hydrolysis Byproduct
Polarity Shift: Highly polar; elutes in void volume on C18.
IMP-C
6-Fluoro-3-hydroxyisonicotinic acid
Regioisomer
Critical: Identical Mass ( 158). Hard to separate.
IMP-D
2-Fluoro-3-methoxyisonicotinic acid
Incomplete Deprotection
Lipophilicity: Retains longer; easy to detect by LC-UV.
Comparative Methodology: Selecting the Right Tool
We compared three primary analytical workflows. The "Performance Score" is an aggregate metric of Specificity, Sensitivity, and Throughput.[1]
Method A: UHPLC-Q-ToF-MS (Screening)
Role: Impurity Profiling & Formula Confirmation.
Pros: High sensitivity (<0.05%); accurate mass confirms elemental composition.[1]
Cons:Blind to Regioisomers. The fragmentation of IMP-C and the Target (2-F-3-HINA) is nearly identical (loss of
, loss of HF).
Verdict: Essential for detection but insufficient for identification.
Role: The "Gold Standard" for Isomer Differentiation.
Pros: Unambiguous ID. The coupling constant (
or ) changes drastically based on the fluorine's position relative to the Nitrogen and Hydroxyl group.[1]
Cons: Low sensitivity (requires >1 mg pure isolate); low throughput.[1]
Verdict:Mandatory for reference standard characterization.
Method C: Mixed-Mode HPLC-UV (Routine QC)
Role: Batch Release Testing.
Pros: Superior peak shape for zwitterions.[3] Retains polar impurities (IMP-B) that C18 loses.
Cons: Requires careful pH control.
Verdict: The best method for routine quantification.
Detailed Experimental Protocols
Protocol 1: The "Triangulation" Workflow (Graphviz)[1]
The following diagram illustrates the decision matrix for characterizing an unknown impurity in 2-F-3-HINA.
Figure 1: Analytical Decision Tree for characterizing impurities in fluorinated pyridine acids.
Protocol 2: 19F-NMR Structural Identification
Use this protocol to distinguish the 2-Fluoro target from the 6-Fluoro impurity.
Sample Prep: Dissolve 5 mg of isolated impurity in 0.6 mL DMSO-d6 . (Avoid
due to solubility issues with the carboxylic acid).
Instrument: 400 MHz (or higher) NMR.
Acquisition:
Run standard
and (proton-decoupled and coupled).
Data Analysis (The Critical Step):
Target (2-Fluoro-3-hydroxy): Look for the
signal.[4] The coupling to the neighboring C3-OH proton (if visible) or C4-H is distinct. Crucially, the coupling to the Carboxyl carbon (C4) is diagnostic.[1]
Impurity (6-Fluoro-3-hydroxy): The Fluorine is para to the Hydroxyl. The electronic shielding is significantly different.
Reference Shift: 2-F Pyridines typically resonate around -70 to -90 ppm , while 2,6-difluoro or alternative positions shift upfield.
Protocol 3: Mixed-Mode HPLC for QC
Standard C18 columns cause peak tailing for this molecule due to the interaction between the basic pyridine nitrogen and residual silanols. Use a Mixed-Mode (RP/Anion-Exchange) column.
Column: SIELC Primesep 100 or Amaze HD (150 x 4.6 mm, 3 µm).[1]
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.8).
Rationale: The mixed-mode phase retains the polar acid (IMP-B) via ion-exchange mechanisms while separating the fluorinated regioisomers (IMP-C) based on subtle hydrophobicity differences caused by the fluorine dipole vector.
Data Simulation: Expected Results
The following table summarizes the expected analytical signatures for the target and its critical impurities.
Compound
RT (min)*
m/z (ESI-)
19F NMR Shift (ppm)**
Key Identification Feature
2-F-3-HINA (Target)
8.5
156.01
-78.5
coupling to H-4 is ~0-2 Hz (small).
IMP-A (2-Cl)
12.1
171.98
N/A
Chlorine isotope pattern (3:1 ratio).
IMP-B (2-OH)
3.2
154.02
N/A
Early elution (very polar); no Fluorine signal.
IMP-C (6-F Isomer)
9.1
156.01
-68.2
Distinct shift; different coupling pattern.
*Retention times based on Mixed-Mode Protocol above.
**Shifts are approximate relative to
in DMSO-d6.
Impurity Formation Pathways
Understanding how these impurities form allows for process control.
Figure 2: Origin of impurities during the Halogen Exchange (Halex) synthesis route.
References
International Council for Harmonisation (ICH). (2006).[7] Q3A(R2): Impurities in New Drug Substances.[7][8] Retrieved from [Link]
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative text on 19F coupling constants).
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine and derivatives.[3][5][6][9][10] Retrieved from [Link] (Source for Mixed-Mode separation logic).
A Comparative Guide to the Synthetic Routes of 2-Fluoro-3-hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Fluoro-3-hydroxyisonicotinic acid is a key building block in medicinal chemistry, valued for its role in the development of novel pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-hydroxyisonicotinic acid is a key building block in medicinal chemistry, valued for its role in the development of novel pharmaceuticals. The strategic placement of the fluorine atom and the hydroxyl and carboxylic acid groups on the pyridine ring allows for fine-tuning of molecular properties such as metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering insights into the rationale behind experimental choices and providing supporting data to inform synthetic strategy.
Overview of Synthetic Strategies
The synthesis of 2-Fluoro-3-hydroxyisonicotinic acid can be approached via two main strategies: a linear multi-step synthesis starting from a readily available substituted pyridine, or a more convergent approach involving the direct functionalization of a pre-formed 2-fluoro-3-hydroxypyridine core. This guide will dissect each route, evaluating them on criteria such as step economy, overall yield, availability of starting materials, and operational simplicity.
Route 1: Multi-Step Synthesis from 2-Chloro-3-nitropyridine
This route is a classical and well-documented pathway that builds the target molecule through a sequence of reliable transformations.
Workflow Diagram
Caption: Multi-step synthesis of 2-Fluoro-3-hydroxyisonicotinic acid starting from 2-Chloro-3-nitropyridine.
Detailed Step-by-Step Analysis
Fluorination of 2-Chloro-3-nitropyridine: The initial step involves a nucleophilic aromatic substitution (SNAr) to replace the chloro group with fluorine. This is a critical transformation as the electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. Common fluorinating agents include potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent like DMSO or DMF. The reaction typically requires elevated temperatures (140-150 °C) to proceed to completion.[1]
Reduction of the Nitro Group: The nitro group of 2-fluoro-3-nitropyridine is then reduced to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an acid source, such as ammonium chloride in an alcohol/water mixture.[1] This method is generally preferred over catalytic hydrogenation for substrates containing nitro groups due to its cost-effectiveness and selectivity. The reaction is typically carried out at reflux until the starting material is consumed.[1]
Diazotization and Hydrolysis: The resulting 3-amino-2-fluoropyridine is converted to the corresponding hydroxyl derivative via a diazotization reaction followed by hydrolysis. The amine is treated with a source of nitrous acid, such as sodium nitrite in an acidic medium (e.g., sulfuric acid), at low temperatures (0-5 °C) to form a diazonium salt.[1] This intermediate is then carefully warmed to facilitate the replacement of the diazonium group with a hydroxyl group from the aqueous solvent.[1]
Carboxylation of 2-Fluoro-3-hydroxypyridine: The final step is the introduction of a carboxylic acid group at the 4-position of the pyridine ring. This is typically achieved through a directed ortho-metalation (DoM) strategy. The hydroxyl group, after deprotonation, can act as a directing group for the deprotonation of the adjacent C-4 position by a strong base, such as a lithium amide (e.g., LDA) or an alkyllithium reagent. To prevent reaction of the strong base with the acidic hydroxyl proton, it is often necessary to first protect the hydroxyl group with a suitable protecting group, such as a silyl ether. The resulting lithiated species is then quenched with carbon dioxide (from dry ice or CO₂ gas) to afford the desired carboxylic acid after an acidic workup.[1]
Protection: To a solution of 2-fluoro-3-hydroxypyridine in an anhydrous aprotic solvent (e.g., THF), add a suitable silylating agent (e.g., TBDMSCl) and a base (e.g., imidazole). Stir at room temperature until the reaction is complete (monitored by TLC).
Metalation: Cool the solution of the protected pyridine to -78 °C under an inert atmosphere. Slowly add a solution of a strong lithium base (e.g., LDA or n-BuLi) and stir for a specified time to allow for deprotonation at the 4-position.
Carboxylation: Quench the reaction by adding an excess of solid carbon dioxide (dry ice) or by bubbling CO₂ gas through the solution.
Workup and Deprotection: Allow the reaction to warm to room temperature, then quench with water. Acidify the aqueous layer and extract with an organic solvent. The protecting group may be cleaved during the acidic workup or may require a separate deprotection step (e.g., with TBAF for a silyl ether).
Route 2: Convergent Synthesis via Direct Carboxylation of 2-Fluoro-3-hydroxypyridine
This route offers a more streamlined approach, assuming the availability of the 2-fluoro-3-hydroxypyridine starting material.
Workflow Diagram
Caption: Convergent synthesis of 2-Fluoro-3-hydroxyisonicotinic acid via direct carboxylation.
Causality and Experimental Choices
The success of this route hinges on the regioselective deprotonation at the C-4 position of the pyridine ring. The hydroxyl group at C-3, after conversion to a directing group (e.g., O-silyl, O-carbamate), directs the strong base to abstract the proton at the adjacent C-4 position. The fluorine atom at C-2 also influences the acidity of the ring protons, potentially enhancing the selectivity of the deprotonation.
The choice of the protecting group for the hydroxyl function is critical. It must be stable to the strongly basic conditions of the metalation step and easily removable during the workup. Silyl ethers, such as TBDMS or TIPS ethers, are often employed for this purpose.
The selection of the organolithium base is also crucial. While n-butyllithium can be effective, lithium diisopropylamide (LDA) is often preferred for pyridine systems as it is less nucleophilic and can minimize side reactions.
Comparative Analysis of Synthetic Routes
Feature
Route 1: Multi-Step Synthesis
Route 2: Convergent Synthesis
Starting Material
2-Chloro-3-nitropyridine (readily available)
2-Fluoro-3-hydroxypyridine (less common, may require synthesis)
Number of Steps
4-5 steps
1-2 steps (from 2-fluoro-3-hydroxypyridine)
Overall Yield
Moderate (cumulative loss over several steps)
Potentially higher (fewer steps)
Scalability
Each step needs to be optimized for scale-up
Can be more challenging to scale due to cryogenic conditions and organometallic intermediates
Key Challenges
Handling of potentially hazardous reagents (e.g., NaNO₂), optimization of multiple reaction steps
Regioselectivity of metalation, protection/deprotection strategy, handling of air- and moisture-sensitive reagents
Conclusion and Recommendations
The choice between these two synthetic routes will largely depend on the specific needs and resources of the research team.
Route 2 is a more elegant and step-economical approach, making it attractive for rapid analogue synthesis or when larger quantities of 2-fluoro-3-hydroxypyridine are accessible. The main challenge lies in the optimization of the directed ortho-metalation and carboxylation step, which requires expertise in handling organometallic reagents and anhydrous reaction conditions.
For drug development campaigns where rapid access to a variety of analogues is crucial, developing a reliable protocol for Route 2 would be highly beneficial. However, for initial proof-of-concept syntheses, the more linear approach of Route 1 may be more practical.
Personal Protective Equipment (PPE) & Handling Guide: 2-Fluoro-3-hydroxyisonicotinic Acid
Executive Safety Summary & Risk Assessment Directive: Treat this compound as a High Potency Pharmacological Intermediate until definitive chronic toxicology data rules otherwise. As a Senior Application Scientist, I prio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary & Risk Assessment
Directive: Treat this compound as a High Potency Pharmacological Intermediate until definitive chronic toxicology data rules otherwise.
As a Senior Application Scientist, I prioritize the precautionary principle . While the baseline GHS classification for fluorinated pyridine carboxylic acids typically indicates Skin/Eye Irritation (H315, H319) and Respiratory Irritation (H335) , the presence of the fluorine moiety at the C2 position enhances lipophilicity. This structural modification can facilitate dermal absorption compared to non-fluorinated isonicotinic acid analogs. Furthermore, the 3-hydroxy group introduces phenolic acidity, increasing the potential for corrosive damage to mucous membranes upon inhalation.
Operational Criticality:
Dust Control is Paramount: The primary exposure vector is inhalation of airborne particulates during weighing.
Acidic Reactivity: This compound will mobilize protons in aqueous environments; moisture on skin (sweat) will create a localized acidic solution, leading to delayed chemical burns.
Hierarchy of Controls & PPE Selection Matrix
Effective safety is not just "wearing gear"; it is a redundant system of barriers. Engineering controls (containment) are your primary defense. PPE is your fail-safe.
Engineering Controls (Primary Barrier)
Solid Handling: All weighing of open powder must be performed inside a certified Chemical Fume Hood (CFH) or a Powder Containment Balance Enclosure.
Airflow: Maintain a face velocity of 80–100 fpm (0.4–0.5 m/s).
Static Control: Use an ionizing bar within the balance enclosure to prevent electrostatic dispersion of the fine powder.
Permeation Kinetics: Fluorinated pyridines can permeate thin latex. Nitrile offers superior resistance to organic acids. Double gloving allows outer glove removal upon contamination without exposing skin.
Respiratory
None (If worked in Fume Hood)
N95 / P100 Respirator (If outside hood or during spill cleanup)
Particulate Exclusion: Standard surgical masks offer zero protection against chemical dusts. A tight-fitting N95 is the minimum requirement if engineering controls are breached.
Eye/Face
Safety Glasses (Side shields required)
Chemical Goggles + Face Shield
Dust Migration: Fine acidic powders can bypass safety glasses via air currents. Goggles seal the ocular cavity; the shield protects the neck/chin from splashes.
Fomite Control: Cotton weaves trap dust, which can then transfer to home environments. Tyvek sheds particulates and prevents acid penetration.
Operational Protocol: Safe Handling Workflow
This workflow is designed to minimize the "Zone of Contamination."
Figure 1: Operational workflow emphasizing containment within the Fume Hood (Critical Control Point).
Detailed Step-by-Step Procedure
Pre-Operational Check: Verify fume hood certification sticker is within 12 months. Confirm sash height is at the safe working level.
Static Mitigation: 2-Fluoro-3-hydroxyisonicotinic acid is a dry organic powder and prone to static charge. Place the receiving vessel on an anti-static mat or use a polonium ionizer gun before transferring.
Transfer Technique:
Do not use a spatula directly from the stock bottle if possible.
Tap small amounts into a secondary weighing boat.
Why? This prevents cross-contamination of the bulk stock with moisture from the air.
Solubilization (The "Wetting" Step):
Add the solvent (e.g., DMSO, Methanol) to the solid slowly down the side of the vial.
Why? Adding liquid forcefully can loft the powder into the air (aerosolization).
Decontamination:
Wipe the balance area with a paper towel soaked in 10% Sodium Carbonate (Na2CO3) or mild detergent.
Chemistry: The base neutralizes the isonicotinic acid residues, rendering them water-soluble and non-corrosive.
Emergency Response & Disposal
Accidental Spills (Solid Powder)
Do not sweep dry powder; this generates dust.
Isolate: Alert nearby personnel.
Wet Method: Cover the spill with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO3) solution. This prevents dust lofting and begins neutralization.
Collect: Scoop the wet slurry into a hazardous waste bag.
Clean: Wipe surface with water, then ethanol.
Waste Disposal Plan
Segregate waste streams to prevent incompatibility reactions.
If dissolved in DMSO/DCM. Do not mix with strong oxidizers (e.g., Nitric Acid) as pyridines can form unstable N-oxides or react exothermically.
Sharps/Glass
Contaminated Sharps
Rinse with solvent before disposal if heavily coated.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2782570 (Analog: 2-Fluoroisonicotinic acid). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (OSHA 3404-11R). Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Pyridine-4-carboxylic acid derivatives. Retrieved from [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.